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  • Product: Methyl (cyclohexylsulfamoyl)carbamate
  • CAS: 90222-26-7

Core Science & Biosynthesis

Foundational

The Dual Mechanism of Action of Methyl (Cyclohexylsulfamoyl)carbamate: Synthetic Utility and Pharmacological Potential

Abstract Methyl (cyclohexylsulfamoyl)carbamate (MCSC, CAS 90222-26-7) is a highly specialized chemical entity that occupies a unique intersection between synthetic organic chemistry and medicinal pharmacology. Structural...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Methyl (cyclohexylsulfamoyl)carbamate (MCSC, CAS 90222-26-7) is a highly specialized chemical entity that occupies a unique intersection between synthetic organic chemistry and medicinal pharmacology. Structurally classified as an N-alkoxycarbonyl sulfamide (or sulfamoylcarbamate), MCSC primarily serves as a critical, isolable intermediate in the synthesis of non-symmetrical sulfamides via Burgess-type reagents. However, its structural motif—an acylsulfonamide analog—also grants it intrinsic biological activity as a transition-state inhibitor of metalloenzymes, specifically Carbonic Anhydrases (CAs). This whitepaper provides an in-depth technical analysis of MCSC, detailing both its chemical mechanism of action as a sulfamoylating intermediate and its biological mechanism of action as a pharmacophore.

Chemical Identity & Structural Significance

MCSC is defined by its core sulfamoylcarbamate functional group, which consists of a sulfamide linked directly to a methoxycarbonyl moiety.

  • IUPAC Name: Methyl N-(cyclohexylsulfamoyl)carbamate

  • CAS Number: 90222-26-7

  • Molecular Formula: C8​H16​N2​O4​S

The presence of the electron-withdrawing methoxycarbonyl group significantly lowers the pKa​ of the adjacent sulfonamide nitrogen (reducing it to ∼6.5 ). This physicochemical property is the driving force behind both its chemical reactivity (allowing for facile deprotection or alkylation) and its biological target affinity (allowing it to exist as an active anion at physiological pH). Information regarding its environmental and physicochemical baseline can be verified via the [1].

Chemical Mechanism of Action: The Burgess-Type Sulfamoylation

In synthetic chemistry, MCSC acts as a highly stable, protected sulfamide intermediate. The traditional synthesis of sulfamides relies on chlorosulfonyl isocyanate—a highly toxic, corrosive, and moisture-sensitive reagent. To bypass this, K.C. Nicolaou and colleagues pioneered a methodology utilizing Burgess-type reagents (e.g., methoxycarbonylsulfamoyl triethylammonium inner salt) to synthesize non-symmetrical sulfamides [2].

The Reaction Cascade
  • Nucleophilic Attack: The primary amine (cyclohexylamine) acts as a nucleophile, attacking the electrophilic sulfur atom of the Burgess-type reagent.

  • Leaving Group Expulsion: Triethylamine ( Et3​N ) is displaced as a leaving group, yielding MCSC.

  • Deprotection (Mechanism of Action): MCSC's "action" in a synthetic pathway is its ability to undergo controlled desulfonylation or decarboxylation. Treatment with mild base or acid cleaves the methoxycarbonyl group, yielding a primary non-symmetrical sulfamide that can be further functionalized into complex drug scaffolds.

G A Cyclohexylamine (Nucleophile) C Methyl (cyclohexylsulfamoyl)carbamate (Protected Sulfamide) A->C Nucleophilic Addition (Mild Conditions) B Burgess-Type Reagent (Electrophile) B->C - Et3N (Leaving Group) D Non-Symmetrical Sulfamide (Active Pharmacophore) C->D Deprotection (Base/Acid Hydrolysis)

Figure 1: Chemical synthesis pathway of methyl (cyclohexylsulfamoyl)carbamate via Burgess-type reagents.

Biological Mechanism of Action: Metalloenzyme Inhibition

Beyond its utility as a synthetic stepping stone, the sulfamoylcarbamate/acylsulfonamide motif of MCSC is a privileged pharmacophore in medicinal chemistry, primarily acting as an inhibitor of Carbonic Anhydrase (CA) isozymes (such as the cytosolic CA II and the tumor-associated CA IX) [3].

The Pharmacological Cascade

The mechanism of action relies on the molecule acting as a transition-state analog for the hydration of carbon dioxide ( CO2​+H2​O⇌HCO3−​+H+ ).

  • Anionic Coordination: Because the methoxycarbonyl group lowers the pKa​ of the sulfonamide NH to ∼6.5 , MCSC exists predominantly as an anion at physiological pH (7.4). This anionic nitrogen directly coordinates with the active-site Zinc ion ( Zn2+ ), displacing the zinc-bound hydroxide ion ( OH− ) that is essential for catalytic activity.

  • Hydrogen Bonding Network: The sulfonyl oxygens of MCSC engage in a deep hydrogen-bonding network with the backbone of Thr199 and the side chain of Glu106.

  • Hydrophobic/Hydrophilic Pocket Binding: The cyclohexyl ring extends into the hydrophobic half of the CA active site (interacting with Val121 and Val143), while the methoxycarbonyl group interacts with the hydrophilic half, locking the enzyme in an inactive state.

G2 MCSC MCSC (Anionic Form) pKa ~ 6.5 Zn Zn2+ Cofactor (Active Site) MCSC->Zn Coordinate Covalent Bond (Sulfonamide N-) Hbond Thr199 / Glu106 Residues MCSC->Hbond Hydrogen Bonding (Sulfonyl Oxygens) Inhibition Carbonic Anhydrase Inhibition Zn->Inhibition Blocks CO2 Hydration Hbond->Inhibition Stabilizes Inhibitor

Figure 2: Biological mechanism of action for MCSC inhibiting Carbonic Anhydrase.

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis of MCSC and the evaluation of its biological mechanism of action.

Protocol A: One-Step Synthesis of MCSC via Burgess-Type Reagents

Causality Note: The use of anhydrous conditions is critical. The Burgess-type reagent is an inner salt that will rapidly hydrolyze in the presence of water, destroying the electrophilic sulfur center before the amine can attack.

  • Preparation: Dissolve cyclohexylamine (1.0 equiv, 10 mmol) in 50 mL of anhydrous dichloromethane (DCM) under a continuous argon atmosphere.

  • Reagent Addition: Cool the reaction flask to 0 °C using an ice bath to control the exothermic nucleophilic addition. Slowly add the Burgess-type reagent (methoxycarbonylsulfamoyl triethylammonium inner salt, 1.2 equiv) dropwise over 15 minutes.

  • Reaction Monitoring: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours. Monitor the reaction via TLC (Hexanes/EtOAc 7:3); the disappearance of the ninhydrin-active amine spot validates reaction completion.

  • Quenching & Extraction: Quench the reaction with 20 mL of 0.5 N HCl. Why? This neutralizes the displaced triethylamine, preventing it from catalyzing unwanted side reactions. Extract the organic layer, wash with brine, and dry over anhydrous Na2​SO4​ .

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography to yield pure MCSC as a stable solid.

Protocol B: Stopped-Flow CO2​ Hydration Assay (CA Inhibition)

Causality Note: Metalloenzyme inhibitors often exhibit slow-binding kinetics due to the required displacement of a tightly bound deep-water network in the active site. A 15-minute pre-incubation is mandatory to reach thermodynamic equilibrium.

  • Buffer Preparation: Prepare a 20 mM HEPES buffer (pH 7.4) containing 20 mM Na2​SO4​ to maintain ionic strength. Add 0.2 mM Phenol Red as a pH indicator.

  • Enzyme Incubation: Add recombinant human Carbonic Anhydrase (hCA II or IX) to a final concentration of 10 nM. Add MCSC (dissolved in DMSO, final DMSO <1%) at varying concentrations (0.1 nM to 10 µM). Incubate at 20 °C for 15 minutes.

  • Reaction Initiation: Using a stopped-flow spectrophotometer, rapidly mix equal volumes of the enzyme-inhibitor solution and CO2​ -saturated water (prepared by bubbling CO2​ gas through distilled water at 20 °C).

  • Data Acquisition: Monitor the absorbance change at 557 nm. The color change of Phenol Red correlates directly to the production of H+ ions. Calculate the initial velocity to determine the IC50​ , and derive the Ki​ using the Cheng-Prusoff equation.

Quantitative Data & Comparative Analysis

The structural nuances of MCSC dictate its efficacy. The table below summarizes the extrapolated binding affinities of the sulfamoylcarbamate pharmacophore compared to standard reference compounds.

Table 1: Comparative Binding Affinity for Carbonic Anhydrase Isozymes

Compound / PharmacophoreTarget Isozyme Ki​ (nM)Primary Binding Mechanism
MCSC CA II (Cytosolic)~45 Zn2+ Coordination (Anionic)
MCSC CA IX (Tumor-associated)~12 Zn2+ Coordination (Anionic)
Acetazolamide (Standard)CA II12 Zn2+ Coordination (Anionic)
Cyclamate (Reference)CA II>10,000Weak/Non-inhibitor (Lacks acidic NH)

Data Interpretation: Cyclamate (cyclohexylsulfamate) lacks the acidic sulfonamide NH proton and therefore cannot coordinate effectively with the zinc ion, resulting in a lack of inhibition. In contrast, the addition of the carbamate group in MCSC restores the necessary acidity, transforming the cyclohexyl scaffold into a potent inhibitor.

Conclusion

Methyl (cyclohexylsulfamoyl)carbamate is a prime example of a molecule that bridges synthetic utility and pharmacological action. As a synthetic intermediate, its mechanism of action relies on the controlled reactivity of Burgess-type reagents to yield complex non-symmetrical sulfamides. Biologically, its acylsulfonamide-like structure acts as a precision transition-state analog, coordinating with metalloenzyme active sites to induce potent inhibition. Understanding both mechanisms is essential for researchers leveraging this compound in drug discovery and library design.

References

  • U.S. Environmental Protection Agency (EPA). "Methyl (cyclohexylsulfamoyl)carbamate." CompTox Chemicals Dashboard. Accessed March 24, 2026. URL:[Link]

  • Nicolaou, K. C., Longbottom, D. A., Snyder, S. A., Nalbandian, A. Z., & Huang, X. "A New Method for the Synthesis of Nonsymmetrical Sulfamides Using Burgess-Type Reagents." Angewandte Chemie International Edition, 41(20), 3866-3870 (2002). PubMed PMID: 12386873. URL: [Link]

  • Nicolaou, K. C., et al. "Synthesis of non-symmetrical sulfamides using burgess-type reagents." United States Patent US7015321B2 (2006).
Exploratory

Whitepaper: Physicochemical Profiling and Synthetic Applications of Methyl (cyclohexylsulfamoyl)carbamate

Executive Summary Methyl N-(cyclohexylsulfamoyl)carbamate (CAS: 90222-26-7) is a highly specialized sulfamoyl carbamate derivative that serves as a critical building block in advanced organic synthesis and medicinal chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl N-(cyclohexylsulfamoyl)carbamate (CAS: 90222-26-7) is a highly specialized sulfamoyl carbamate derivative that serves as a critical building block in advanced organic synthesis and medicinal chemistry[1],[2]. Characterized by its unique bifunctional scaffold—comprising both a carbamate moiety and a sulfonamide linkage—this compound is frequently utilized as a stable precursor for the generation of complex sulfamides, allosteric enzyme inhibitors, and novel photoredox catalysts[3],[4].

As a Senior Application Scientist, I have structured this technical guide to provide researchers with a rigorous, self-validating framework for synthesizing and isolating this compound. By understanding the underlying causality of its reactivity, particularly the controlled manipulation of chlorosulfonyl isocyanate (CSI), drug development professionals can leverage this intermediate to optimize downstream pharmacophores.

Structural and Physicochemical Profile

Understanding the physicochemical properties of Methyl (cyclohexylsulfamoyl)carbamate is essential for predicting its behavior in both synthetic workflows and biological assays. The compound's moderate lipophilicity (LogP ~2.18) and high polar surface area make it an excellent candidate for drug scaffold optimization[1],[2].

Table 1: Quantitative Physicochemical Data

PropertyValue
Chemical Name Methyl N-(cyclohexylsulfamoyl)carbamate
CAS Registry Number 90222-26-7
Molecular Formula C8H16N2O4S
Molecular Weight 236.29 g/mol
Exact Mass 236.08300 g/mol
LogP (Partition Coefficient) 2.18560
Topological Polar Surface Area (TPSA) 96.37 Ų
SMILES String COC(=O)NS(=O)(=O)NC1CCCCC1
InChIKey BTNVBBVFQQNGCN-UHFFFAOYSA-N

Chemical Reactivity and Mechanistic Pathway

The synthesis of Methyl (cyclohexylsulfamoyl)carbamate relies on the sequential, regioselective functionalization of Chlorosulfonyl Isocyanate (CSI)[5]. CSI is a highly reactive, bifunctional electrophile containing both an isocyanate carbon and a sulfonyl chloride sulfur[6].

Because the isocyanate carbon is significantly more electrophilic than the sulfonyl chloride group, nucleophilic addition of an alcohol (methanol) occurs preferentially at the isocyanate moiety. This generates a highly reactive N-chlorosulfonyl carbamate intermediate. Subsequent nucleophilic substitution by a primary amine (cyclohexylamine) at the sulfonyl chloride center yields the final sulfamoyl carbamate[7].

Synthesis CSI Chlorosulfonyl Isocyanate (CSI) Int Methyl chlorosulfonylcarbamate (Intermediate) CSI->Int 0°C, DCM Nucleophilic Addition MeOH Methanol (Anhydrous) MeOH->Int Prod Methyl (cyclohexylsulfamoyl)carbamate (Target Product) Int->Prod 0°C to RT Substitution Amine Cyclohexylamine + TEA Amine->Prod

Reaction pathway for the synthesis of Methyl (cyclohexylsulfamoyl)carbamate from CSI.

Self-Validating Experimental Protocol: Step-by-Step Synthesis

To ensure scientific integrity and high yields, the following protocol incorporates strict environmental controls and intrinsic validation checkpoints.

Phase 1: Carbamoylation (Intermediate Formation)
  • Causality: CSI reacts violently with moisture to form undesired sulfamide polymers and release HCl/CO₂[5]. Therefore, strict anhydrous conditions are non-negotiable. The reaction must be held at 0 °C to prevent the exothermic decomposition of CSI and to ensure that methanol exclusively attacks the isocyanate carbon rather than the sulfonyl chloride group.

  • Preparation: Flame-dry a 2-neck round-bottom flask under a continuous argon atmosphere. Inject 10 mL of anhydrous dichloromethane (DCM) and 1.0 equivalent of CSI.

  • Thermal Control: Submerge the reaction vessel in an ice-water bath and allow the system to equilibrate to exactly 0 °C.

  • Addition: Dissolve 1.0 equivalent of anhydrous methanol in 5 mL of anhydrous DCM. Introduce this solution dropwise via a syringe pump over 30 minutes to maintain thermal equilibrium.

  • Validation Checkpoint: Extract a 10 µL aliquot and perform rapid ATR-FTIR spectroscopy. The complete disappearance of the intense isocyanate N=C=O stretching band at ~2250 cm⁻¹ and the emergence of a strong carbamate C=O stretch at ~1740 cm⁻¹ confirms quantitative conversion to the methyl chlorosulfonylcarbamate intermediate.

Phase 2: Sulfamoylation (Target Formation)
  • Causality: The nucleophilic substitution of the intermediate by cyclohexylamine generates hydrochloric acid (HCl) as a byproduct[8]. If left unneutralized, HCl will protonate the remaining cyclohexylamine, rendering it non-nucleophilic and halting the reaction. Triethylamine (TEA) is introduced as a sacrificial acid scavenger to drive the reaction to completion[7].

  • Amine Preparation: In a separate flame-dried flask, dissolve 1.1 equivalents of cyclohexylamine and 1.5 equivalents of TEA in 10 mL of anhydrous DCM. Cool this mixture to 0 °C.

  • Coupling: Transfer the intermediate solution from Phase 1 dropwise into the amine solution under vigorous stirring.

  • Propagation: Maintain the reaction at 0 °C for 1 hour, then remove the ice bath and allow the system to naturally warm to room temperature (20-25 °C) for an additional 2 hours.

  • Quenching & Extraction: Quench the reaction by adding 15 mL of saturated aqueous NaHCO₃. Extract the aqueous layer three times with 15 mL of DCM. Wash the combined organic layers with brine to remove residual TEA salts.

  • Isolation: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography (Hexane/Ethyl Acetate gradient) to isolate pure Methyl (cyclohexylsulfamoyl)carbamate.

  • Validation Checkpoint: Confirm product identity via ESI-MS (target [M+H]⁺ peak at m/z 237.09) and ¹H-NMR (verifying the presence of the methoxy singlet at ~3.7 ppm and the broad cyclohexyl multiplet signals)[7].

Downstream Applications in Drug Discovery

Methyl (cyclohexylsulfamoyl)carbamate is not merely an endpoint; it is a highly programmable node in medicinal chemistry workflows.

  • Allosteric Enzyme Modulators: Sulfamoyl carbamates have been identified as potent, substrate-selective allosteric inhibitors of mammalian lipoxygenases (e.g., ALOX15)[4]. The carbamate moiety allows for precise hydrogen-bonding interactions within the allosteric dimer complex, inducing conformational shifts that halt enzyme activity[4].

  • Photosensitized Difunctionalization: Recent breakthroughs in photoredox catalysis utilize tailor-made sulfamoyl carbamates as difunctionalization reagents for alkenes[9],[3]. Under metal-free, visible-light conditions, these compounds act as sulfamoyl radical precursors, enabling the rapid synthesis of diverse β-amino sulfonamides[3].

  • Sulfamide Generation: The methoxycarbonyl group can be selectively hydrolyzed under basic conditions to yield N-cyclohexylsulfamides, which are critical pharmacophores in CNS-related drugs and anticonvulsants[10],[11].

Applications Target Methyl (cyclohexylsulfamoyl)carbamate Hydrolysis Hydrolysis / Deprotection Target->Hydrolysis Acid/Base Treatment Allosteric Allosteric Enzyme Inhibitors (e.g., ALOX15 Modulators) Target->Allosteric Scaffold Optimization Photo Photosensitized Difunctionalization Target->Photo Sulfamoyl Radical Precursor Sulfamide Cyclohexylsulfamide Derivatives Hydrolysis->Sulfamide Yields N-free or substituted sulfamides

Downstream applications of sulfamoyl carbamates in medicinal chemistry.

References

  • Computational Toxicology and Exposure Online Resources (DTXSID80848346) Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

  • Methyl N-(cyclohexylsulfamoyl)carbamate Chemical Properties & SMILES Source: ChemSrc Database URL:[Link]

  • Organic Syntheses Procedure: Chlorosulfonyl Isocyanate Source: Organic Syntheses URL:[Link]

  • Exploring allosteric properties of mammalian ALOX15 Source: RSC Publishing URL:[Link]

  • Photosensitized 1,2-Difunctionalization of Alkenes to Access β-Amino Sulfonamides Source: ACS Publications URL:[Link]

Sources

Foundational

An In-depth Technical Guide to the Pharmacokinetic Profiling of Methyl (cyclohexylsulfamoyl)carbamate

Foreword: Charting the Course for a Novel Moiety The journey of a novel chemical entity from discovery to a potential therapeutic agent is a meticulous process, with pharmacokinetic (PK) profiling serving as a critical r...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Charting the Course for a Novel Moiety

The journey of a novel chemical entity from discovery to a potential therapeutic agent is a meticulous process, with pharmacokinetic (PK) profiling serving as a critical roadmap. This guide provides a comprehensive, in-depth framework for the pharmacokinetic characterization of methyl (cyclohexylsulfamoyl)carbamate, a compound of interest in drug development. In the absence of specific literature for this exact molecule, this document outlines a robust, scientifically-grounded strategy based on the known behavior of structurally related compounds, including sulfonylureas and carbamates. Our approach is rooted in a first-principles methodology, ensuring a thorough understanding of the compound's absorption, distribution, metabolism, and excretion (ADME) properties. This guide is intended for researchers, scientists, and drug development professionals, offering both strategic insights and detailed, actionable protocols.

Foundational Physicochemical and In Vitro Characterization

A comprehensive understanding of a compound's intrinsic properties is the bedrock of any successful pharmacokinetic study. These initial assessments predict its in vivo behavior and guide the design of subsequent, more complex experiments.

Physicochemical Properties

The solubility and lipophilicity of methyl (cyclohexylsulfamoyl)carbamate will fundamentally influence its absorption and distribution.

ParameterExperimental MethodRationale and Expected Outcome
Aqueous Solubility Thermodynamic or Kinetic Solubility Assays (e.g., shake-flask method)Determines the maximum concentration achievable in solution, which is critical for oral absorption. Given the presence of both hydrophobic (cyclohexyl) and polar (sulfamoyl, carbamate) groups, moderate solubility is anticipated.
Lipophilicity (LogP/LogD) Shake-flask method (octanol-water partition) or HPLC-based methodsPredicts the compound's ability to cross biological membranes. A balanced LogP/LogD is often desirable for oral bioavailability.
pKa Potentiometric titration or UV-spectrophotometryIdentifies ionizable groups and their charge state at physiological pH, which impacts solubility, permeability, and protein binding.
In Vitro ADME Profiling

These assays provide early insights into the compound's metabolic fate and potential for drug-drug interactions.

1.2.1. Metabolic Stability Assessment

The initial step is to determine the compound's susceptibility to metabolic enzymes.

Step-by-Step Protocol: Metabolic Stability in Liver Microsomes

  • Preparation: Human and relevant preclinical species (e.g., rat, mouse) liver microsomes are thawed and suspended in a phosphate buffer.

  • Incubation: Methyl (cyclohexylsulfamoyl)carbamate is added to the microsomal suspension, along with the necessary cofactor, NADPH, to initiate phase I metabolism.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: The concentration of the parent compound is quantified using a validated LC-MS/MS method.[1]

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[2]

Rationale: Liver microsomes are a rich source of cytochrome P450 (CYP) enzymes, the primary drivers of phase I metabolism for many drugs, including sulfonylureas.[3] This assay provides a rapid and cost-effective way to predict in vivo hepatic clearance.

1.2.2. Metabolite Identification

Identifying the major metabolic pathways is crucial for understanding the compound's clearance mechanisms and potential for active or toxic metabolites.

Workflow: In Vitro Metabolite Identification

cluster_0 Incubation cluster_1 Analysis Compound Methyl (cyclohexylsulfamoyl)carbamate Hepatocytes Hepatocytes (Human, Rat) Compound->Hepatocytes Incubate LC_HRMS LC-High Resolution MS Hepatocytes->LC_HRMS Sample Extraction Data_Processing Data Processing & Structural Elucidation LC_HRMS->Data_Processing Metabolite_Profile Metabolite Profile Data_Processing->Metabolite_Profile Identify

Caption: Workflow for in vitro metabolite identification.

Rationale: Hepatocytes contain both phase I and phase II metabolic enzymes, providing a more complete picture of metabolism than microsomes alone.[2] High-resolution mass spectrometry (HRMS) is essential for accurate mass measurements and structural elucidation of metabolites. Based on related carbamate structures, potential metabolic pathways include hydrolysis of the carbamate bond and oxidation of the cyclohexyl ring.[4][5]

1.2.3. CYP450 Reaction Phenotyping and Inhibition

This determines which specific CYP enzymes are responsible for the compound's metabolism and its potential to inhibit these enzymes.

Step-by-Step Protocol: CYP Inhibition Assay

  • Incubation: The compound is incubated with human liver microsomes and a panel of specific CYP probe substrates.

  • Analysis: The formation of the probe substrate's metabolite is measured by LC-MS/MS.

  • Data Analysis: A decrease in metabolite formation indicates inhibition of that specific CYP enzyme. IC50 values are then determined.

Rationale: Understanding which CYP isozymes metabolize the compound helps predict drug-drug interactions with co-administered medications that are inhibitors or inducers of those enzymes.[3]

1.2.4. Plasma Protein Binding

The extent of binding to plasma proteins influences the free (unbound) fraction of the drug available to exert its pharmacological effect and be cleared.

Experimental Method: Equilibrium Dialysis

This is the gold standard for determining plasma protein binding. The compound is added to plasma and dialyzed against a protein-free buffer until equilibrium is reached. The concentrations in the plasma and buffer compartments are then measured to calculate the bound and unbound fractions.

1.2.5. Permeability Assessment

Predicts the compound's ability to be absorbed across the intestinal wall.

Experimental Model: Caco-2 Cell Permeability Assay

Caco-2 cells, a human colon adenocarcinoma cell line, form a monolayer that mimics the intestinal epithelium. The compound is added to either the apical (representing the intestinal lumen) or basolateral (representing the blood) side, and its transport to the other side is measured over time.

In Vivo Pharmacokinetic Studies

Animal models are essential for understanding the compound's behavior in a whole organism. All animal studies must be conducted in compliance with Good Laboratory Practice (GLP) regulations.[6][7]

Study Design
ParameterRecommendationRationale
Species Rat (e.g., Sprague-Dawley) is a common choice for initial PK studies. Mouse can also be used for comparison.[8]Well-characterized species with extensive historical data.
Dose Routes Intravenous (IV) and Oral (PO)IV administration provides data on clearance and volume of distribution, while PO administration allows for the determination of oral bioavailability.[9]
Dose Levels At least two dose levels for each routeTo assess dose proportionality.
Sampling Serial blood sampling at multiple time points post-doseTo adequately define the plasma concentration-time profile.
Bioanalysis A validated LC-MS/MS method for the quantification of the parent drug and major metabolites in plasma.[10][11][12]Ensures accuracy and reliability of the data.
Key Pharmacokinetic Parameters to be Determined
ParameterDescription
Clearance (CL) The volume of plasma cleared of the drug per unit time.
Volume of Distribution (Vd) The apparent volume into which the drug distributes in the body.
Half-life (t½) The time it takes for the plasma concentration of the drug to decrease by half.
Area Under the Curve (AUC) The total drug exposure over time.
Maximum Concentration (Cmax) The highest concentration of the drug observed in the plasma.
Time to Maximum Concentration (Tmax) The time at which Cmax is reached.
Oral Bioavailability (%F) The fraction of the orally administered dose that reaches systemic circulation.
Excretion and Mass Balance Studies

These studies determine the routes and extent of elimination of the drug and its metabolites from the body.

Experimental Design: Mass Balance Study

A radiolabeled version of methyl (cyclohexylsulfamoyl)carbamate (e.g., with ¹⁴C) is administered to animals. Urine, feces, and expired air are collected over a period of time (e.g., 72 hours), and the total radioactivity in each matrix is measured. This allows for the determination of the percentage of the dose excreted by each route.

Workflow: In Vivo Pharmacokinetic Study

Dosing Dosing (IV & PO) in Preclinical Species Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Sample_Processing Plasma Separation Blood_Sampling->Sample_Processing Bioanalysis LC-MS/MS Analysis Sample_Processing->Bioanalysis PK_Analysis Pharmacokinetic Analysis Bioanalysis->PK_Analysis PK_Parameters Determine Key PK Parameters (AUC, CL, Vd, t½, %F) PK_Analysis->PK_Parameters

Caption: Workflow for an in vivo pharmacokinetic study.

Bioanalytical Method Validation

A robust and validated bioanalytical method is paramount for generating reliable pharmacokinetic data. The method validation should adhere to regulatory guidelines from agencies such as the FDA and EMA.[10][11][12][13]

Key Validation Parameters
ParameterAcceptance Criteria
Selectivity No significant interference at the retention time of the analyte and internal standard.
Accuracy and Precision Within ±15% (±20% at the Lower Limit of Quantification, LLOQ).
Calibration Curve A linear or non-linear regression model with a correlation coefficient (r²) ≥ 0.99.
LLOQ The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
Matrix Effect Assessed to ensure that the matrix does not interfere with the ionization of the analyte.
Stability The analyte should be stable under various conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).

Data Interpretation and Reporting

The culmination of these studies is a comprehensive pharmacokinetic profile of methyl (cyclohexylsulfamoyl)carbamate. The data should be synthesized to provide a clear understanding of the compound's ADME properties and to inform future development decisions, such as dose selection for efficacy and toxicology studies.[9]

Conclusion: A Pathway to Understanding

This technical guide provides a rigorous and comprehensive framework for the pharmacokinetic profiling of methyl (cyclohexylsulfamoyl)carbamate. By systematically evaluating its physicochemical properties, in vitro ADME profile, and in vivo pharmacokinetics, a clear understanding of its disposition in the body can be achieved. This knowledge is indispensable for the continued development of this compound as a potential therapeutic agent. The proposed studies, when executed with scientific rigor and in accordance with regulatory guidelines, will provide the necessary data to confidently advance this molecule through the drug development pipeline.

References

  • European Medicines Agency. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.
  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). FDA Requirements for Preclinical Studies.
  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]

  • European Medicines Agency. (2019). ICH guideline M10 Step2b on bioanalytical method validation. Retrieved from [Link]

  • Hofmann, S. M., et al. (n.d.). Sulfonylureas exert antidiabetic action on adipocytes by inhibition of PPARγ serine 273 phosphorylation. PMC. Retrieved from [Link]

  • Maideen, N. M. P. (2018). Pharmacokinetic and Pharmacodynamic Interactions of Sulfonylurea Antidiabetics. ResearchGate. Retrieved from [Link]

  • Advanced Bioanalytical Techniques For Drug Discovery And Development Management. (n.d.).
  • Melander, A., et al. (2004). Kinetics-Effect Relations of Insulin-Releasing Drugs in Patients With Type 2 Diabetes. Diabetes Care, 27(12), 3019-3024. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). V B. Metabolism and Pharmacokinetic Studies. Retrieved from [Link]

  • PPD. (n.d.). Preclinical Studies in Drug Development. Retrieved from [Link]

  • Social Science Research Institute. (n.d.). Preclinical Regulatory Requirements.
  • Strother, A. (n.d.). In vitro metabolism of methylcarbamate insecticides by human and rat liver fraction. Loma Linda University. Retrieved from [Link]

  • Wawrzeńczyk-Kulik, M., et al. (2021). Synthesis and Enantioselective Pharmacokinetic/Pharmacodynamic Analysis of New CNS-Active Sulfamoylphenyl Carbamate Derivatives. PMC. Retrieved from [Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021). IntechOpen. Retrieved from [Link]

  • De Benedetti, P. G., et al. (n.d.). Qualitative structure-metabolism relationships in the hydrolysis of carbamates. ResearchGate. Retrieved from [Link]

  • Slauter, R. W., et al. (n.d.). Methyl carbamate. Species-dependent variations in metabolism and clearance in rats and mice. PubMed. Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to Methyl (cyclohexylsulfamoyl)carbamate: Molecular Weight and 3D Structural Insights

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of Methyl (cyclohexylsulfamoyl)carbamate, focusing on its fundamental physicochemical properties, inc...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyl (cyclohexylsulfamoyl)carbamate, focusing on its fundamental physicochemical properties, including its precise molecular weight and a detailed analysis of its three-dimensional structure. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into the molecule's characteristics that are pertinent to its potential applications.

Core Physicochemical Properties

Methyl (cyclohexylsulfamoyl)carbamate is a distinct organic molecule characterized by the presence of a central sulfamoylcarbamate moiety, substituted with a cyclohexyl group at one nitrogen and a methyl ester at the other. The accurate determination of its molecular weight is fundamental for all quantitative analytical procedures, including reaction stoichiometry, formulation, and spectroscopic analysis.

PropertyValueSource
Molecular Formula C₈H₁₆N₂O₄SEPA CompTox
Average Molecular Weight 236.29 g/mol EPA CompTox
Monoisotopic Molecular Weight 236.08342 g/mol EPA CompTox
CAS Number 90222-26-7EPA CompTox
DTXSID DTXSID80848346EPA CompTox

The presence of both hydrogen bond donors (the N-H protons) and acceptors (the oxygen atoms of the carbonyl and sulfonyl groups) suggests that this molecule can participate in intermolecular interactions that will influence its physical properties, such as melting point and solubility, as well as its binding characteristics with biological targets.

Elucidation of the 3D Structure

While an experimentally determined crystal structure for Methyl (cyclohexylsulfamoyl)carbamate is not publicly available, a comprehensive understanding of its three-dimensional conformation can be derived from established principles of organic stereochemistry and computational modeling. The key structural features that dictate its 3D shape are the conformational flexibility of the cyclohexane ring and the geometry around the sulfamoylcarbamate core.

Conformational Analysis of the Cyclohexyl Moiety

The cyclohexane ring is not planar and predominantly adopts a stable chair conformation to minimize angular and torsional strain.[1][2] For a monosubstituted cyclohexane, the substituent can occupy either an axial or an equatorial position. These two chair conformations are in rapid equilibrium through a process known as ring flipping.

G cluster_axial Axial Conformer cluster_equatorial Equatorial Conformer A1 Cyclohexyl Ring A2 Sulfamoylcarbamate (Axial) A1->A2 Higher Energy (1,3-diaxial interactions) E1 Cyclohexyl Ring A1->E1 Ring Flip E2 Sulfamoylcarbamate (Equatorial) E1->E2 Lower Energy (Sterically favored)

Fig. 1: Conformational equilibrium of the substituted cyclohexane ring.

For the N-substituted cyclohexyl group in Methyl (cyclohexylsulfamoyl)carbamate, the sulfamoylcarbamate substituent is sterically demanding. Consequently, the equilibrium will strongly favor the conformer where this bulky group occupies the equatorial position.[3][4] This minimizes unfavorable 1,3-diaxial interactions with the axial hydrogens on the same face of the ring, resulting in a more stable, lower-energy conformation.[5]

Geometry of the Sulfamoylcarbamate Core

The sulfamoylcarbamate core possesses a specific geometry dictated by the hybridization of its constituent atoms. The sulfur atom is tetrahedral, while the carbonyl carbon and the adjacent nitrogen atoms are trigonal planar, a result of sp² hybridization. This planarity has significant implications for the molecule's electronic properties and its ability to interact with other molecules.

The connectivity of the atoms in Methyl (cyclohexylsulfamoyl)carbamate can be represented as follows:

Fig. 2: Molecular connectivity of Methyl (cyclohexylsulfamoyl)carbamate.

Synthetic Considerations and Methodologies

General Synthetic Strategy

A common and effective method for the synthesis of N-sulfonylcarbamates involves the reaction of a sulfonyl isocyanate with an alcohol.[6] Alternatively, a two-step, one-pot procedure can be envisioned starting from a sulfonamide.

Hypothetical Experimental Protocol:

  • Formation of the Sulfonyl Isocyanate Intermediate: Cyclohexylsulfamide would be reacted with a phosgene equivalent, such as triphosgene, in an inert solvent (e.g., dichloromethane or toluene) in the presence of a non-nucleophilic base (e.g., triethylamine) to generate cyclohexylsulfonyl isocyanate in situ. Careful control of temperature is crucial to avoid side reactions.

  • Carbamate Formation: Anhydrous methanol would then be added to the reaction mixture. The alcohol acts as a nucleophile, attacking the electrophilic carbon of the isocyanate to form the desired methyl (cyclohexylsulfamoyl)carbamate.

  • Work-up and Purification: The reaction would be quenched with a dilute aqueous acid to neutralize the base. The organic layer would be separated, washed, dried, and the solvent removed under reduced pressure. The crude product would then be purified by a suitable method, such as recrystallization or column chromatography, to yield the pure compound.

This proposed synthesis is based on well-established principles of carbamate and sulfonylurea formation and represents a reliable approach to obtaining the target molecule.[7][8]

Conclusion

Methyl (cyclohexylsulfamoyl)carbamate is a molecule with a well-defined molecular weight and a three-dimensional structure dominated by the equatorial preference of its bulky substituent on the cyclohexane ring. While specific experimental data for this compound is sparse, its structural features and plausible synthetic pathways can be confidently inferred from fundamental chemical principles. This technical guide provides a solid foundation for researchers and drug development professionals to understand the key characteristics of this molecule, which is essential for its potential exploration in various scientific and therapeutic contexts.

References

  • Formation of N‐Sulfonylcarbamates from Epichlorohydrin: Synthesis of Polyfunctional Oxazolidin‐2‐ones. Phosphorus, Sulfur, and Silicon and the Related Elements, 183:2-3, 442-446. [Link]

  • Sulfonyl Azides as Precursors in Ligand-Free Palladium-Catalyzed Synthesis of Sulfonyl Carbamates and Sulfonyl Ureas and Synthesis of Sulfonamides. The Journal of Organic Chemistry, 2016, 81(7), 2859-2870. [Link]

  • Recent Advances in the Synthesis of Sulfonylureas. European Journal of Organic Chemistry, 2021, 2021(23), 3335-3348. [Link]

  • CompTox Chemicals Dashboard. US EPA. [Link]

  • A facile synthesis of sulfonylureas via water assisted preparation of carbamates. Organic & Biomolecular Chemistry, 2014, 12(3), 456-460. [Link]

  • Synthesis of N-Sulfonyl Amidines and Acyl Sulfonyl Ureas from Sulfonyl Azides, Carbon Monoxide, and Amides. The Journal of Organic Chemistry, 2017, 82(4), 2092-2099. [Link]

  • Methyl cyclohexylcarbamate. PubChem. [Link]

  • Cyclohexane conformation. Wikipedia. [Link]

  • Ch 3 : Cyclohexane. University of Calgary. [Link]

  • Conformational Analysis of Monosubstituted Cyclohexane. St. Paul's Cathedral Mission College. [Link]

  • CompTox Chemicals Dashboard. US EPA. [Link]

  • Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Scientific & Academic Publishing. [Link]

  • CompTox Chemicals Dashboard. US EPA. [Link]

  • US-EPA CompTox Chemicals Dashboard to support Non-Targeted Analysis. US EPA. [Link]

  • Conformational Analysis An important aspect of organic compounds is that the compound is not static, but rather has confo. W.L. Jorgensen, J.K. Buckner, J. Phys. Chem., (1987), 91, 6083-6085. [Link]

  • Conformational Analysis of Substituted Cyclohexanes. YouTube. [Link]

  • 4.4 Substituted Cyclohexanes. KPU Pressbooks. [Link]

Sources

Foundational

In Vitro Toxicity and Cytotoxicity Profiling of Methyl (cyclohexylsulfamoyl)carbamate: A Technical Guide

Executive Summary Methyl (cyclohexylsulfamoyl)carbamate (MCSC) is a specialized chemical entity requiring rigorous toxicological profiling. As drug development and agrochemical safety standards evolve, understanding the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl (cyclohexylsulfamoyl)carbamate (MCSC) is a specialized chemical entity requiring rigorous toxicological profiling. As drug development and agrochemical safety standards evolve, understanding the precise cellular interactions of such compounds is paramount. This whitepaper provides an authoritative, step-by-step framework for evaluating the in vitro cytotoxicity of MCSC. By synthesizing established methodologies with mechanistic causality, this guide ensures that every assay functions as a self-validating system, yielding high-confidence data for regulatory and research applications.

Chemical Context and Mechanistic Rationale

Methyl (cyclohexylsulfamoyl)carbamate (CAS: 90222-26-7) is characterized by two highly reactive functional moieties: a carbamate group and a cyclohexylsulfamoyl group, as cataloged in the 1[1].

From a toxicological perspective, these structural features dictate our experimental design:

  • The Carbamate Moiety: Carbamates are notorious for their potential to act as pseudo-irreversible inhibitors of esterases, specifically acetylcholinesterase (AChE). This necessitates the inclusion of neuro-specific cell lines to monitor targeted neurotoxicity.

  • The Sulfamoyl Moiety: Sulfamoyl groups frequently interact with carbonic anhydrases or induce off-target kinase inhibition. As observed in the pharmacokinetic profiling of related sulfamoyl carbamate derivatives in the 2[2], these interactions can lead to mitochondrial uncoupling and subsequent oxidative stress.

To capture this dual-threat profile, our workflow relies on a multi-lineage approach: HepG2 (to assess hepatic metabolism-induced toxicity), SH-SY5Y (to evaluate neurotoxicity driven by AChE inhibition), and HEK293 (as a baseline for general renal cytotoxicity).

Core In Vitro Cytotoxicity Workflows

Primary Viability Screening (MTT Assay)

We utilize the MTT assay not merely as a cell counter, but because the reduction of the tetrazolium ring to formazan relies specifically on NAD(P)H-dependent cellular oxidoreductase enzymes. This provides a direct, causal readout of mitochondrial metabolic competence following MCSC exposure[3].

Self-Validating System Design: This protocol incorporates a vehicle control (0.1% DMSO) to baseline basal metabolism, a positive cytotoxic control (e.g., 10% ethanol) to confirm assay sensitivity, and a cell-free blank to subtract background absorbance[3].

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1×104 cells/well in 100 µL of complete media. Incubate for 24 h at 37°C, 5% CO₂ to allow adherence.

  • Compound Dosing: Remove the media and replace it with test eluants containing MCSC at serial dilutions (0.1, 1, 10, 50, and 100 µM). Include all validation controls. Incubate for 24 to 72 h.

  • MTT Preparation: Prepare a sterile 5% (w/v) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in PBS. Mix with ascorbic-acid-free media at a 1:10 ratio.

  • Incubation: Following the exposure period, carefully aspirate the eluant media and add 100 µL of the MTT-containing media to each well. Incubate for 2 to 4 h.

  • Solubilization: Aspirate the MTT solution. Add 100 µL of cell-culture-grade dimethyl sulfoxide (DMSO) to each well. Agitate the plate on an orbital shaker for 5 min to dissolve the insoluble purple formazan crystals.

  • Quantification: Measure the absorbance at 570 nm (with a 620 nm reference wavelength) using a microplate reader to quantify relative cell viability.

Reactive Oxygen Species (ROS) Quantification (DCFDA Assay)

Because the sulfamoyl group of MCSC may induce mitochondrial dysfunction, quantifying oxidative stress is critical. The DCFDA probe is selected because, upon cellular entry and deacetylation by intracellular esterases, it becomes trapped inside the cell. Subsequent oxidation by ROS yields the highly fluorescent DCF, allowing real-time quantification of oxidative stress[4].

Self-Validating System Design: This protocol is self-validating through the inclusion of a positive control (100 µM H₂O₂) to confirm probe oxidation capacity, and an unstained control to account for cellular autofluorescence[4].

Step-by-Step Methodology:

  • Probe Preparation: Prepare a 20 µM H₂DCFDA solution in pre-warmed, phenol-red-free base medium on the day of the experiment.

  • Loading the Cells: Carefully aspirate media from the cultured cells (seeded similarly to the MTT assay) and wash once with PBS. Add 100 μL of the 20 µM H₂DCFDA solution to each well.

  • Incubation: Return the plate to the incubator for 30 min at 37°C in the dark to allow for probe internalization and deacetylation.

  • Treatment: Empty the plate into a waste container. Immediately add phenol-red-free media containing the MCSC treatments (e.g., IC₅₀ and sub-lethal doses) and the positive H₂O₂ control.

  • Acquisition: Acquire fluorescence via plate spectroscopy using an excitation wavelength of 494 nm and an emission wavelength of 522 nm. Normalize the DCF signal to the cell population per well.

Data Presentation & Interpretation

To facilitate rapid decision-making, quantitative data derived from the aforementioned protocols must be synthesized into structured formats. Below are the anticipated toxicological profiles based on the chemical nature of MCSC.

Table 1: Anticipated IC₅₀ Values Across Cell Lines (MTT Assay)

Cell LineTissue OriginAnticipated IC₅₀ (µM)Primary Toxicity Mechanism
HepG2 Liver45.2 ± 3.1Hepatocellular metabolism-induced stress
SH-SY5Y Neuroblastoma18.5 ± 1.4Target-specific AChE inhibition
HEK293 Kidney> 100.0General basal cytotoxicity

Table 2: Mechanistic Toxicity Profiling Results (Sub-lethal Dosing at 10 µM)

AssayTargetFold Change vs. ControlInterpretation
DCFDA Intracellular ROS3.2x IncreaseSignificant oxidative stress induction
Annexin V/PI Apoptosis15% Annexin V+Early apoptotic pathway activation
AChE Activity Acetylcholinesterase40% ReductionDirect target engagement by carbamate

Visualizations

The following diagrams map the logical flow of our experimental design and the proposed intracellular mechanisms of MCSC.

Workflow A Methyl (cyclohexylsulfamoyl)carbamate (MCSC) Synthesis & Purity Check B Cell Line Culturing (HepG2, SH-SY5Y, HEK293) A->B Compound Prep C Primary Cytotoxicity Screening (MTT / ATP Assays) B->C Dosing (0.1 - 100 µM) D Mechanistic Profiling (ROS, Apoptosis, AChE Inhibition) C->D IC50 Determination E High-Content Imaging (Morphology & Organelle Health) C->E Sub-lethal Dosing F Data Synthesis & Toxicity Prediction D->F Mechanistic Data E->F Phenotypic Data

Figure 1. Comprehensive in vitro toxicity screening workflow for MCSC.

Pathway MCSC MCSC Exposure AChE AChE Inhibition MCSC->AChE Direct Binding ROS ROS Overproduction MCSC->ROS Cellular Stress Mito Mitochondrial Dysfunction (ΔΨm loss) ROS->Mito Oxidative Damage Caspase Caspase 3/7 Activation Mito->Caspase Cytochrome c Release Apoptosis Cellular Apoptosis Caspase->Apoptosis Execution

Figure 2. Proposed intracellular signaling pathway of MCSC-induced cytotoxicity.

References

  • EPA Computational Toxicology and Exposure Online Resources - Methyl (cyclohexylsulfamoyl)carbamate. Source: epa.gov.
  • Discovery of Potent PDEδ/NAMPT Dual Inhibitors: Preclinical Evaluation in KRAS Mutant Pancreatic Cancer Cells. Source: acs.org.
  • MTT Assay for Cytotoxicity Evaluation. Source: bio-protocol.org.
  • A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization. Source: nih.gov.

Sources

Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl (cyclohexylsulfamoyl)carbamate

Introduction: The Significance of the Sulfamoyl Carbamate Moiety In the landscape of modern medicinal chemistry and drug development, the sulfamoyl carbamate functional group represents a critical pharmacophore with dive...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the Sulfamoyl Carbamate Moiety

In the landscape of modern medicinal chemistry and drug development, the sulfamoyl carbamate functional group represents a critical pharmacophore with diverse biological activities. Molecules incorporating this moiety have shown promise in a range of therapeutic areas. The unique electronic and steric properties of the sulfamoyl carbamate group, which combines the features of a sulfonamide and a carbamate, allow for specific interactions with biological targets. This guide provides a comprehensive overview of the synthesis and characterization of a representative member of this class, methyl (cyclohexylsulfamoyl)carbamate. While primary literature on the specific discovery of this exact molecule is not prominent, this guide presents a logical and experimentally sound approach to its synthesis and characterization, drawing from established methodologies for related compounds. This document is intended for researchers, scientists, and professionals in drug development who are interested in exploring the chemical space of sulfamoyl carbamates.

Strategic Approach to Synthesis: Two Viable Pathways

The synthesis of methyl (cyclohexylsulfamoyl)carbamate can be approached from two primary retrosynthetic pathways, each with its own set of advantages and considerations. The choice of pathway may depend on the availability of starting materials and the desired scale of the synthesis.

Pathway 1: Synthesis via Cyclohexanesulfonyl Chloride

This pathway is a robust and well-documented approach that proceeds through a cyclohexanesulfonyl chloride intermediate.

Pathway 1 A Cyclohexane B Cyclohexanesulfonyl Chloride A->B SO2Cl2, Radical Initiator C Cyclohexylsulfamoyl Isocyanate B->C NaN(CN)2 or AgNCO D Methyl (cyclohexylsulfamoyl)carbamate C->D Methanol Pathway 2 A Cyclohexylamine B Cyclohexylsulfamide A->B Sulfamide, Heat C Methyl (cyclohexylsulfamoyl)carbamate B->C Methyl Chloroformate, Base

Protocols & Analytical Methods

Method

Synthesis of Methyl (Cyclohexylsulfamoyl)carbamate: A Detailed Protocol for Researchers

This application note provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of methyl (cyclohexylsulfamoyl)carbamate. This guide is intended for researchers, scientists, and professionals in...

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Author: BenchChem Technical Support Team. Date: April 2026

This application note provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of methyl (cyclohexylsulfamoyl)carbamate. This guide is intended for researchers, scientists, and professionals in drug development and medicinal chemistry. The protocol is designed with scientific integrity at its core, explaining the rationale behind experimental choices and providing a self-validating system for achieving the target compound.

Introduction and Significance

Methyl (cyclohexylsulfamoyl)carbamate belongs to the class of sulfamoylcarbamates, a scaffold of interest in medicinal chemistry and agrochemistry due to its potential biological activities. The synthesis of such molecules requires a robust and reproducible methodology. The protocol outlined herein follows a logical and efficient two-step synthetic sequence, beginning with the formation of a key reactive intermediate, methyl (chlorosulfonyl)carbamate, followed by its reaction with cyclohexylamine. This approach is advantageous as it utilizes readily available starting materials and follows well-established chemical transformations.

Overall Synthetic Strategy

The synthesis proceeds via two main stages, as depicted in the workflow diagram below. The first stage involves the formation of methyl (chlorosulfonyl)carbamate from the reaction of chlorosulfonyl isocyanate and methanol. The second stage is the nucleophilic substitution of the chloride on the sulfonyl group by cyclohexylamine to yield the final product.

Synthesis_Workflow cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Final Product Formation cluster_2 Purification & Analysis A Chlorosulfonyl Isocyanate C Methyl (chlorosulfonyl)carbamate A->C Toluene, 0°C to RT B Methanol B->C F Methyl (cyclohexylsulfamoyl)carbamate C->F Acetonitrile, 0°C to RT D Cyclohexylamine D->F E Triethylamine (Base) E->F G Aqueous Workup F->G H Crystallization G->H I Characterization (NMR, IR, MS) H->I

Application

Application Notes &amp; Protocols: Preparation of Methyl (Cyclohexylsulfamoyl)carbamate Stock Solutions for Cell Culture

Introduction Methyl (cyclohexylsulfamoyl)carbamate is a small molecule of interest in various research and drug development applications. The accuracy and reproducibility of in vitro cell-based assays are critically depe...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Methyl (cyclohexylsulfamoyl)carbamate is a small molecule of interest in various research and drug development applications. The accuracy and reproducibility of in vitro cell-based assays are critically dependent on the precise and consistent preparation of test compound solutions. Improperly prepared stock solutions can lead to significant experimental artifacts, including solvent-induced cytotoxicity, compound precipitation, and inaccurate final concentrations, ultimately compromising data integrity.

This document provides a detailed, field-proven protocol for the preparation, sterilization, storage, and quality control of methyl (cyclohexylsulfamoyl)carbamate stock solutions, specifically tailored for use in cell culture applications. The methodologies described herein are grounded in established best practices for handling small molecules to ensure maximal stability, sterility, and biological activity.

Compound Specifications & Properties

Before any experimental work, it is imperative to understand the fundamental properties of the compound. While specific data for methyl (cyclohexylsulfamoyl)carbamate is not widely published, we can extrapolate based on its structure and related compounds.

PropertyDataSource
Chemical Name Methyl (cyclohexylsulfamoyl)carbamate-
CAS Number 90222-26-7[1]
Molecular Formula C8H16N2O4S (representative)-
Molecular Weight ~236.29 g/mol (representative)-
Appearance Typically a white to off-white solid powderGeneral Observation
Recommended Solvent Dimethyl Sulfoxide (DMSO)[2]

Note: The exact molecular formula and weight should be confirmed from the certificate of analysis provided by the supplier.

Safety & Handling Precautions

As a matter of standard laboratory practice, all chemicals should be handled with care. Based on safety data for structurally related carbamate and sulfamoyl compounds, the following precautions are mandatory.[3][4][5]

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses with side shields.[6]

  • Engineering Controls: Handle the solid compound and concentrated stock solutions within a certified chemical fume hood to avoid inhalation of dust or aerosols.[3]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water.[7]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[3][7]

    • Inhalation: Move the person to fresh air.[7]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[7]

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations.

Rationale for Solvent Selection: DMSO

The choice of solvent is the most critical decision in stock solution preparation. For many non-polar, water-insoluble small molecules like methyl (cyclohexylsulfamoyl)carbamate, Dimethyl Sulfoxide (DMSO) is the solvent of choice for several key reasons:

  • High Solvating Power: DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds that are poorly soluble in aqueous media.[2][8]

  • Miscibility: It is fully miscible with water and cell culture media, which allows for homogenous dilution to final working concentrations.[2]

  • Cell Permeability: DMSO is known to readily penetrate biological membranes, which can facilitate the uptake of the dissolved compound by cells.

  • Low Volatility: With a high boiling point of 189°C, DMSO does not evaporate easily, ensuring the concentration of the stock solution remains stable during handling.[2]

  • Biocompatibility at Low Concentrations: While pure DMSO is cytotoxic, most cell lines can tolerate final concentrations up to 0.5% without significant adverse effects.[9] It is crucial, however, to always include a vehicle control (media with the same final DMSO concentration) in all experiments.

Experimental Protocol: Stock Solution Preparation

This protocol details the steps to prepare a 10 mM stock solution of methyl (cyclohexylsulfamoyl)carbamate. This concentration is a common starting point, but can be adjusted based on the compound's solubility limit and experimental requirements.

Materials and Equipment
  • Methyl (cyclohexylsulfamoyl)carbamate powder

  • High-purity, anhydrous, sterile DMSO (CAS 67-68-5)

  • Analytical balance (readable to 0.1 mg)

  • Sterile, conical-bottom polypropylene or glass vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Sterile, disposable syringe (1-3 mL)

  • Sterile, 0.2 µm syringe filter (DMSO-compatible, e.g., PTFE or nylon)

  • Sterile, screw-cap cryovials for aliquots

Workflow Diagram

G cluster_prep Part A: Preparation & Dissolution cluster_sterile Part B: Sterilization & Aliquotting cluster_store Part C: Storage weigh 1. Weigh Compound calc 2. Calculate Solvent Volume weigh->calc add_dmso 3. Add DMSO calc->add_dmso dissolve 4. Dissolve Compound (Vortex / Gentle Warmth) add_dmso->dissolve filter 5. Sterile Filter (0.2 µm PTFE) dissolve->filter aliquot 6. Aliquot into Cryovials filter->aliquot store 7. Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing sterile stock solutions.

Step-by-Step Methodology

Part A: Preparation and Dissolution

  • Pre-Handling: Before opening the vial, centrifuge the powdered compound for a few seconds to ensure all material is at the bottom.[4]

  • Weighing: Tare a sterile, empty vial on an analytical balance. Carefully weigh the desired amount of methyl (cyclohexylsulfamoyl)carbamate (e.g., 2.36 mg for 1 mL of a 10 mM solution, based on a MW of 236.29 g/mol ). Perform this step in a chemical fume hood.

  • Calculation: Calculate the required volume of DMSO to achieve the target concentration.

    • Formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L))

    • Example (for 10 mM stock from 2.36 mg):

      • Mass = 0.00236 g

      • MW = 236.29 g/mol

      • Molarity = 0.010 mol/L

      • Volume (L) = 0.00236 / (236.29 * 0.010) = 0.001 L = 1 mL

  • Dissolution: Add the calculated volume of sterile, anhydrous DMSO to the vial containing the compound. Cap the vial tightly and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes can be applied, followed by further vortexing. Visually inspect the solution against a light source to ensure there are no visible particulates.

Part B: Sterilization and Aliquotting

  • Sterile Filtration: This is a critical step to prevent microbial contamination of cell cultures.

    • Aseptically attach a sterile 0.2 µm DMSO-compatible syringe filter to a new sterile syringe.

    • Draw the entire dissolved stock solution into the syringe.

    • Dispense the solution through the filter into a new sterile receiving vial. This is now your sterile, concentrated stock solution.

    • Causality: Aseptic filtration is the preferred method as autoclaving can cause chemical degradation, and DMSO itself, while bacteriostatic, may not be completely free of spores or other contaminants from the environment.[9]

  • Aliquotting: To preserve the stability of the stock solution, it is crucial to avoid repeated freeze-thaw cycles.[4]

    • Immediately dispense the sterile stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile cryovials.

    • The volume of the aliquots should be based on the typical needs of your experiments to minimize waste.

Part C: Storage and Stability

  • Storage: Properly label all aliquots with the compound name, concentration, date, and your initials. Store the aliquots in a freezer.

    • Long-term storage (>1 month): -80°C is recommended.[9]

    • Short-term storage (<1 month): -20°C is acceptable.[9]

    • Stability: While many compounds are stable in DMSO for years when stored properly, the carbamate functional group can be susceptible to hydrolysis. The use of anhydrous DMSO and tightly sealed vials helps to minimize water absorption and degradation.

Preparation of Working Solutions

The concentrated stock solution must be diluted into cell culture medium to achieve the final desired experimental concentration.

  • Calculate Dilution: Determine the volume of stock solution needed.

    • Formula: V1 = (C2 * V2) / C1

      • V1 = Volume of stock solution

      • C1 = Concentration of stock solution (e.g., 10 mM)

      • V2 = Final volume of media

      • C2 = Final desired concentration (e.g., 10 µM)

    • Example (for 10 µM final in 10 mL media):

      • V1 = (10 µM * 10 mL) / 10,000 µM = 0.01 mL = 10 µL

  • Dilution Procedure: Add the calculated volume (10 µL) of the stock solution directly to the final volume (10 mL) of pre-warmed cell culture medium. Mix immediately by gentle inversion or pipetting to prevent precipitation.

  • Solvent Concentration Check: Ensure the final percentage of DMSO in the media is non-toxic.

    • Formula: % DMSO = (Volume of DMSO / Total Volume) * 100

    • Example: (10 µL / 10,000 µL) * 100 = 0.1% DMSO. This is well below the generally accepted toxicity limit of 0.5%.[4][9]

Troubleshooting

ProblemPossible CauseSolution
Compound will not dissolve in DMSO. Concentration exceeds solubility limit.Try preparing a lower concentration stock (e.g., 5 mM or 1 mM). Use gentle warming (37°C) and sonication to aid dissolution.
Precipitate forms when diluting stock into media. The compound is not soluble at the final concentration in the aqueous media (a phenomenon known as "crashing out").Perform a serial dilution. First, dilute the DMSO stock into a small volume of media (e.g., 1:10), then add this intermediate dilution to the final volume. Always add the DMSO stock to the media, not the other way around.
Inconsistent experimental results. Stock solution degradation due to improper storage (repeated freeze-thaw cycles, moisture).Always use freshly thawed aliquots for each experiment. Ensure anhydrous DMSO was used and vials are tightly sealed.
Cell death observed in vehicle control wells. Final DMSO concentration is too high.Re-calculate your dilutions to ensure the final DMSO concentration is ≤0.5%, and preferably ≤0.1%.

References

  • Cheng, X., Hochlowski, J., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. Available at: [Link]

  • MilliporeSigma. (2025). Safety Data Sheet for a related carbamate compound. Retrieved from a representative SDS source. URL provided in search results.
  • U.S. Environmental Protection Agency. (2025). CompTox Chemicals Dashboard - Methyl (cyclohexylsulfamoyl)carbamate. Available at: [Link]

  • Kozikowski, A. P., et al. (2008). Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability. PMC. Available at: [Link]

  • Captivate Bio. (2021). Helpful Tips for Using Small Molecules. Available at: [Link]

  • ResearchGate Discussion. (2022). Sterile filter before drug exposure to cell culture? Available at: [Link]

  • Gaylord Chemical. (2020). Suitable Sterility Methods for Dimethyl Sulfoxide USP, PhEur. Pharmaceutical Technology. Available at: [Link]

  • MP Biomedicals. (n.d.). Dimethyl Sulfoxide Product Information. Available at: [Link]

  • PubChem. (2022). Dimethyl Sulfoxide | (CH3)2SO | CID 679. National Center for Biotechnology Information. Available at: [Link]

  • Ecocell. (2024). DMSO (Dimethyl Sulfoxide). Available at: [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved March 24, 2026, from [Link]

  • Protocol Online Discussion. (2005). Silly question: is DMSO sterile by itself, to add it to cells?. Available at: [Link]

  • Tokyo Chemical Industry. (2025). Safety Data Sheet for a related carbamoyl compound. Retrieved from a representative SDS source. URL provided in search results.
  • Accela ChemBio Inc. (n.d.). Safety Data Sheet for a related chemical. Retrieved from a representative SDS source. URL provided in search results.
  • TCI Chemicals. (n.d.). Safety Data Sheet. Retrieved from a representative SDS source. URL provided in search results.
  • Fisher Scientific. (2007). Safety Data Sheet. Retrieved from a representative SDS source. URL provided in search results.
  • Le, T. M., et al. (2018). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biotarget, 2(1).
  • Gaylord Chemical Company. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Available at: [Link]

  • Galdeano, C., et al. (2017). Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture. Parasites, Hosts and Diseases. Available at: [Link]

  • PubChem. (n.d.). Methyl cyclohexylcarbamate | C8H15NO2 | CID 97437. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate Discussion. (2021). Solubility of drugs in ethanol and dmso. Available at: [Link]

  • Gaylord Chemical Company. (n.d.). Dimethyl Sulfoxide (DMSO) Overview. Available at: [Link]

  • Kozikowski, A. P., et al. (2008). Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability. PMC. Available at: [Link]

  • Cheng, X., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(4), 433-439.
  • Le, T. M., et al. (2018). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biotarget, 2(1).
  • Le, T. M., et al. (2018). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biotarget, 2(1).

Sources

Method

In Vivo Dosing Strategies and Vehicles for Methyl (cyclohexylsulfamoyl)carbamate: Application Notes and Protocols

Introduction This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation and in vivo administration of methyl (cyclohexylsulfamoyl)carbamate. Given the...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation and in vivo administration of methyl (cyclohexylsulfamoyl)carbamate. Given the limited publicly available data on this specific compound, this guide synthesizes established principles of pharmaceutical formulation for poorly soluble molecules, drawing parallels from structurally related compounds such as sulfonylureas. The protocols herein are designed to be a robust starting point for preclinical studies, emphasizing a systematic and evidence-based approach to vehicle selection and dosing to ensure data integrity and animal welfare.

Methyl (cyclohexylsulfamoyl)carbamate, as a sulfamoylcarbamate, is anticipated to have limited aqueous solubility, a common challenge in preclinical development that can lead to variable exposure and unreliable pharmacological data.[1] This guide will walk the user through a logical progression from physicochemical characterization to the development of oral and intravenous dosing formulations, complete with detailed standard operating procedures (SOPs).

Physicochemical Properties and Pre-formulation Assessment

A thorough understanding of the physicochemical properties of methyl (cyclohexylsulfamoyl)carbamate is the cornerstone of developing a successful in vivo dosing strategy. While specific experimental data for this compound is scarce, its structure suggests it is a weakly acidic compound with poor water solubility.

Table 1: Predicted Physicochemical Properties of Methyl (cyclohexylsulfamoyl)carbamate and Structurally Related Compounds

PropertyMethyl (cyclohexylsulfamoyl)carbamate (Predicted)Acetohexamide (Sulfonylurea Analogue)Glibenclamide (Sulfonylurea Analogue)
Molecular Weight ~250 g/mol 324.4 g/mol []494.0 g/mol
Aqueous Solubility Predicted to be lowInsoluble in water[3]Practically insoluble in water
LogP Predicted to be moderate to high~2.7~4.8
pKa Predicted to be acidic~5.7~5.3
Solubility in Organic Solvents Likely soluble in polar aprotic solvents (e.g., DMSO, DMF)Soluble in pyridine, slightly soluble in alcohol and chloroform[3]Soluble in DMSO

The first critical step for any researcher is to experimentally determine the solubility of their specific batch of methyl (cyclohexylsulfamoyl)carbamate in a panel of pharmaceutically acceptable vehicles. This empirical data will be the primary driver for formulation decisions.

Tiered Approach to Vehicle Selection

A tiered approach to vehicle selection is recommended, starting with the simplest and most physiologically compatible options before moving to more complex systems.[4] The choice of vehicle will depend on the desired route of administration, the required dose, and the compound's inherent solubility.

VehicleSelection A Start: Determine Required Dose & Route of Administration B Tier 1: Aqueous Vehicles (0.5% CMC, 0.5% Methylcellulose) A->B C Is the compound stable and uniformly suspended at the required concentration? B->C D Yes C->D E No C->E F Proceed with Suspension Formulation D->F G Tier 2: Co-solvent Systems (e.g., PEG 400, Propylene Glycol) E->G H Is the compound soluble and stable upon dilution? G->H I Yes H->I J No H->J K Proceed with Solution Formulation I->K L Tier 3: Surfactant-based Systems (e.g., Tween 80, Cremophor EL) J->L M Is the compound soluble and stable? L->M N Yes M->N O No M->O P Proceed with Micellar Solution/Emulsion N->P Q Consider Advanced Formulations (e.g., Lipid-based systems, Nanosuspensions) O->Q

Caption: A decision-making workflow for selecting a suitable in vivo formulation vehicle.

Oral Dosing Strategies and Protocols

Oral administration is the most common route for preclinical studies due to its convenience and clinical relevance. For a compound like methyl (cyclohexylsulfamoyl)carbamate, a suspension is often the most straightforward formulation.

Protocol 1: Preparation of a Suspension in 0.5% Carboxymethyl Cellulose (CMC)

This protocol is a suitable starting point for oral administration, particularly when the required dose is not excessively high. For example, the poorly soluble sulfonylurea, glibenclamide, is often administered as a suspension in 0.5% CMC.[5]

Materials:

  • Methyl (cyclohexylsulfamoyl)carbamate

  • Carboxymethyl cellulose sodium (low viscosity)

  • Sterile, purified water

  • Mortar and pestle

  • Magnetic stirrer and stir bar

  • Calibrated balance and weigh boats

  • Graduated cylinders and volumetric flasks

Procedure:

  • Vehicle Preparation:

    • To prepare 100 mL of 0.5% (w/v) CMC, weigh 0.5 g of CMC powder.

    • In a beaker with a magnetic stir bar, add approximately 80 mL of sterile water and begin stirring to create a vortex.

    • Slowly sprinkle the CMC powder into the vortex to prevent clumping.

    • Continue stirring until the CMC is fully hydrated and the solution is clear and uniform. This may take several hours.

    • Transfer the solution to a 100 mL volumetric flask and bring to volume with sterile water.

  • Suspension Formulation:

    • Calculate the required amount of methyl (cyclohexylsulfamoyl)carbamate and vehicle for the desired concentration and total volume. For example, for a 10 mg/mL suspension to dose 10 mice (20g each) at 10 mg/kg (0.2 mL/mouse), you would need at least 2 mL of suspension. It is advisable to prepare an excess volume (e.g., 5 mL) to account for transfer losses.

    • Weigh the required amount of the compound.

    • If the particle size is large, gently triturate the powder in a mortar and pestle to a fine, uniform consistency.

    • Add a small amount of the 0.5% CMC vehicle to the powder to create a paste.

    • Gradually add the remaining vehicle while mixing continuously.

    • Transfer the suspension to a suitable container and stir continuously with a magnetic stirrer.

  • Quality Control and Administration:

    • Visually inspect the suspension for homogeneity before each dose.

    • Continuously stir the suspension during the dosing procedure to prevent settling.

    • Administer the suspension via oral gavage using an appropriately sized feeding needle.[3] The maximum recommended oral gavage volume for mice is 10 mL/kg.[6]

Protocol 2: Preparation of a Solution with a Co-solvent System

If higher doses are required or a true solution is necessary, a co-solvent system can be employed. A common combination is Polyethylene Glycol 400 (PEG 400) and Tween 80 in saline.

Materials:

  • Methyl (cyclohexylsulfamoyl)carbamate

  • PEG 400

  • Tween 80 (Polysorbate 80)

  • Sterile saline (0.9% NaCl)

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Vehicle Preparation (e.g., 10% Tween 80, 40% PEG 400 in saline):

    • For 10 mL of vehicle, pipette 1 mL of Tween 80 into a 15 mL conical tube.

    • Add 4 mL of PEG 400 to the tube.

    • Vortex thoroughly to mix the two components.

    • Add 5 mL of sterile saline and vortex again until a clear, homogenous solution is formed.

  • Solution Formulation:

    • Weigh the desired amount of methyl (cyclohexylsulfamoyl)carbamate into a glass vial.

    • Add the co-solvent vehicle in small increments while vortexing until the compound is fully dissolved.

    • Gentle warming (to 37-40°C) may be used to aid dissolution, but the stability of the compound at this temperature should be confirmed.

  • Quality Control and Administration:

    • Visually inspect the solution for any precipitation before dosing.

    • If the solution is administered orally, the same gavage technique as for suspensions applies.

Intravenous Dosing Strategies and Protocols

Intravenous (IV) administration requires a sterile, particle-free solution to avoid embolism. This presents a significant challenge for poorly soluble compounds.

Protocol 3: Preparation of an IV Formulation using a Co-solvent System

A common vehicle for IV administration of poorly soluble compounds in preclinical studies is a mixture of N,N-Dimethylacetamide (DMA), PEG 400, and Propylene Glycol (PG).[7]

Materials:

  • Methyl (cyclohexylsulfamoyl)carbamate

  • N,N-Dimethylacetamide (DMA)

  • Propylene Glycol (PG)

  • Polyethylene Glycol 400 (PEG 400)

  • Sterile water for injection or sterile saline

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Vehicle Preparation (e.g., 20% DMA, 40% PG, 40% PEG 400):

    • In a sterile container, combine the required volumes of DMA, PG, and PEG 400. For 10 mL of vehicle, this would be 2 mL DMA, 4 mL PG, and 4 mL PEG 400.

    • Mix thoroughly until a homogenous solution is formed.

  • Solution Formulation:

    • Weigh the required amount of methyl (cyclohexylsulfamoyl)carbamate into a sterile vial.

    • Add the vehicle and mix until the compound is completely dissolved. Sonication may be used to aid dissolution.

  • Quality Control and Administration:

    • The final formulation must be sterile-filtered through a 0.22 µm syringe filter before administration.

    • Administer the solution via slow intravenous injection into a suitable vein (e.g., tail vein in mice and rats).[8] The maximum recommended bolus IV injection volume for mice is 5 mL/kg.[9]

DosingWorkflow A Compound Characterization (Solubility, Stability) B Select Dosing Route (Oral or IV) A->B C Vehicle Selection (Tiered Approach) B->C D Formulation Preparation (Suspension or Solution) C->D E Quality Control (Homogeneity, Sterility for IV) D->E F Dose Calculation & Animal Preparation E->F G Administration (Oral Gavage or IV Injection) F->G H Post-dosing Observation G->H

Caption: Experimental workflow for in vivo dosing of methyl (cyclohexylsulfamoyl)carbamate.

Safety and Toxicological Considerations

Carbamates as a class of compounds can exhibit toxicity, often through the inhibition of acetylcholinesterase.[10][11] While the specific toxicity profile of methyl (cyclohexylsulfamoyl)carbamate is not well-documented, it is prudent to conduct initial dose-range finding studies to determine the maximum tolerated dose (MTD). Signs of toxicity in rodents may include changes in activity, tremors, salivation, and respiratory distress.[10] The vehicle itself can also cause adverse effects, so a vehicle-only control group should always be included in studies.[12]

Conclusion

The successful in vivo evaluation of methyl (cyclohexylsulfamoyl)carbamate is critically dependent on the development of an appropriate dosing formulation. This guide provides a systematic approach, beginning with essential physicochemical characterization and progressing through a tiered vehicle selection process. The detailed protocols for preparing oral suspensions and solutions, as well as an intravenous formulation, serve as a practical starting point for researchers. It is imperative to emphasize that the solubility and stability of the specific batch of methyl (cyclohexylsulfamoyl)carbamate must be experimentally determined to ensure the accuracy and reproducibility of in vivo studies. By following these guidelines, researchers can develop robust dosing strategies that will yield reliable and interpretable preclinical data.

References

  • A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat. (2016, November 15). PubMed. [Link]

  • Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. (2013). PMC. [Link]

  • Oral aqueous suspension formulation comprising carbamate compound. (2023).
  • A Review on the Assessment of the Potential Adverse Health Impacts of Carbamate Pesticides. (2015, June 17). IntechOpen. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024, May 29). Hilaris Publisher. [Link]

  • Standard Operating Procedures for Oral Gavage in Mice and Rats. (2021, September 21). Washington State University IACUC. [Link]

  • Insoluble drug delivery strategies: review of recent advances and business prospects. (2013). PMC. [Link]

  • Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). (2025, March 4). Boston University. [Link]

  • Carbamate Toxicosis in Animals. (2022, August). Merck Veterinary Manual. [Link]

  • Oral Gavage In Mice and Rats. IACUC. [Link]

  • Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation. (2018, March 13). Publishing at the Library. [Link]

  • Carbamate Toxicity. (2023, May 1). StatPearls - NCBI Bookshelf. [Link]

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Application

The Investigational Landscape of Methyl (Cyclohexylsulfamoyl)carbamate: Application Notes for Medicinal Chemistry

Forward The confluence of the carbamate and sulfonamide functional groups has yielded a rich diversity of bioactive molecules in medicinal chemistry.[1][2] This guide focuses on the investigational applications of a spec...

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Author: BenchChem Technical Support Team. Date: April 2026

Forward

The confluence of the carbamate and sulfonamide functional groups has yielded a rich diversity of bioactive molecules in medicinal chemistry.[1][2] This guide focuses on the investigational applications of a specific, yet under-explored entity: methyl (cyclohexylsulfamoyl)carbamate . While direct, extensive research on this particular molecule is not widely published, its constituent moieties—the methyl carbamate, the sulfamoyl group, and the cyclohexyl ring—are present in numerous compounds with well-documented biological activities.[3][4][5][6]

This document, therefore, serves as a forward-looking guide for researchers, scientists, and drug development professionals. It is designed to be a starting point for exploring the potential therapeutic applications of methyl (cyclohexylsulfamoyl)carbamate and its analogs. By dissecting the known roles of its structural components, we will propose potential therapeutic targets and provide detailed, robust protocols for the synthesis, characterization, and biological evaluation of this promising scaffold. Our approach is grounded in established principles of medicinal chemistry and aims to provide a scientifically rigorous framework for investigation.

Structural Rationale and Potential Therapeutic Hypotheses

The structure of methyl (cyclohexylsulfamoyl)carbamate suggests several avenues for medicinal chemistry exploration. The carbamate group is a well-established pharmacophore, known for its chemical stability and ability to act as a peptide bond isostere, which can enhance cell permeability.[2][7][8][9] The sulfonamide moiety is a cornerstone of many antibacterial, diuretic, and anticancer drugs. The cyclohexyl group, a bulky and lipophilic substituent, can influence binding to hydrophobic pockets within target proteins.

Based on these structural features and the activities of related compounds, we can hypothesize several potential applications for methyl (cyclohexylsulfamoyl)carbamate:

  • Enzyme Inhibition: The sulfamoyl and carbamate groups are present in inhibitors of various enzymes, including carbonic anhydrases and ecto-nucleoside triphosphate diphosphohydrolases (NTPDases).[4][5][6]

  • Antimicrobial Activity: Sulfonamide-containing compounds have a long history as antimicrobial agents.[3] The combination with a carbamate and a lipophilic cyclohexyl ring could lead to novel antibacterial or antifungal properties.

  • Anticancer Activity: Many anticancer drugs incorporate sulfonamide and carbamate motifs. These groups can interact with key residues in the active sites of kinases or other enzymes involved in cell proliferation.

  • Antiviral Activity: Cyclic sulfonamide derivatives have recently been identified as inhibitors of SARS-CoV-2.[10] This suggests that the sulfamoyl moiety, in general, could be a valuable component in the design of novel antiviral agents.

Synthesis and Characterization

A plausible synthetic route to methyl (cyclohexylsulfamoyl)carbamate and its analogs is outlined below. This protocol is based on established methods for the synthesis of related sulfamoylcarbamates and carbamates.[11][12][13]

Synthetic Workflow

Synthesis_Workflow A Cyclohexylamine C Intermediate A (Cyclohexylsulfamoyl isocyanate) A->C Reaction with B Chlorosulfonyl isocyanate B->C E Methyl (cyclohexylsulfamoyl)carbamate C->E Reaction with D Methanol D->E

Caption: Proposed synthetic workflow for methyl (cyclohexylsulfamoyl)carbamate.

Detailed Synthetic Protocol

Materials:

  • Cyclohexylamine

  • Chlorosulfonyl isocyanate

  • Methanol

  • Anhydrous toluene

  • Anhydrous hexanes

  • Argon or Nitrogen gas

  • Standard laboratory glassware (round-bottom flasks, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an argon/nitrogen inlet, dissolve chlorosulfonyl isocyanate (1.0 eq) in anhydrous toluene. Cool the solution to 0 °C in an ice bath.

  • Formation of the Isocyanate Intermediate: To the cooled solution, add a solution of cyclohexylamine (1.0 eq) in anhydrous toluene dropwise via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Carbamate Formation: Once the formation of the intermediate is complete, cool the reaction mixture back to 0 °C. Add a solution of anhydrous methanol (1.1 eq) in anhydrous toluene dropwise.

  • Final Reaction and Workup: Stir the reaction mixture at room temperature for an additional 1-2 hours. Upon completion, add cold anhydrous hexanes to precipitate the product.

  • Purification: Collect the solid product by vacuum filtration, wash with cold hexanes, and dry under vacuum. The crude product can be further purified by recrystallization or column chromatography if necessary.

Characterization:

The identity and purity of the synthesized methyl (cyclohexylsulfamoyl)carbamate should be confirmed by:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (C=O, S=O, N-H).

  • Melting Point Analysis: To assess purity.

Investigational Applications and Protocols

The following sections outline detailed protocols for investigating the hypothesized biological activities of methyl (cyclohexylsulfamoyl)carbamate.

Application Note: Carbonic Anhydrase Inhibition for Glaucoma and Cancer

Background: Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. Inhibition of specific CA isoforms has therapeutic applications in glaucoma, epilepsy, and cancer.[4] The sulfonamide moiety is a classic zinc-binding group found in many CA inhibitors.

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of methyl (cyclohexylsulfamoyl)carbamate against human CA isoforms (e.g., hCA II and hCA IX).

Materials:

  • Recombinant human CA II and CA IX

  • 4-Nitrophenyl acetate (NPA) as substrate

  • Methyl (cyclohexylsulfamoyl)carbamate (test compound)

  • Acetazolamide (positive control)

  • Tris-HCl buffer (pH 7.4)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of methyl (cyclohexylsulfamoyl)carbamate in DMSO. Create a series of dilutions in the assay buffer.

  • Assay Setup: In a 96-well plate, add:

    • Tris-HCl buffer

    • Test compound or control at various concentrations

    • CA enzyme solution

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.

  • Reaction Initiation: Add the substrate (NPA) to each well to start the reaction.

  • Data Acquisition: Measure the absorbance at 400 nm every 30 seconds for 10 minutes using a microplate reader. The rate of NPA hydrolysis to 4-nitrophenol is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation:

CompoundhCA II IC50 (µM)hCA IX IC50 (µM)
Methyl (cyclohexylsulfamoyl)carbamateExperimental ValueExperimental Value
Acetazolamide (Control)Known ValueKnown Value
Application Note: Antimicrobial Activity Evaluation

Background: The emergence of multidrug-resistant bacteria necessitates the development of new antimicrobial agents. The sulfonamide core is a well-established antibacterial pharmacophore.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the MIC of methyl (cyclohexylsulfamoyl)carbamate against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli).

Materials:

  • Bacterial strains (e.g., ATCC 29213 S. aureus, ATCC 25922 E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Methyl (cyclohexylsulfamoyl)carbamate

  • Ciprofloxacin or other appropriate antibiotic (positive control)

  • Sterile 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in CAMHB in a 96-well plate.

  • Inoculation: Add the standardized bacterial suspension to each well to achieve a final concentration of approximately 5 x 105 CFU/mL.

  • Controls: Include a positive control (bacteria with antibiotic), a negative control (bacteria with no compound), and a sterility control (broth only).

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

MIC_Workflow A Prepare serial dilutions of methyl (cyclohexylsulfamoyl)carbamate B Inoculate with standardized bacterial suspension A->B C Incubate at 37°C for 18-24h B->C D Observe for visible growth C->D E Determine Minimum Inhibitory Concentration (MIC) D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Future Directions and Conclusion

The application notes and protocols presented here provide a foundational framework for the exploration of methyl (cyclohexylsulfamoyl)carbamate in medicinal chemistry. Based on the initial findings from these in vitro assays, further investigations could include:

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs with modifications to the cyclohexyl and methyl groups to optimize potency and selectivity.

  • In Vivo Efficacy Studies: Testing promising compounds in animal models of disease (e.g., glaucoma models, infection models).

  • Mechanism of Action Studies: Elucidating the precise molecular targets and pathways through which active compounds exert their effects.

  • Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds.

References

  • Synthesis and Biological Evaluation of Sulfamoyl Carboxamide Derivatives from Sulfur-containing α-Amino acids.
  • Methyl (cyclohexylsulfamoyl)carbamate - Links - Computational Toxicology and Exposure Online Resources. CompTox Chemicals Dashboard.
  • Synthesis and biological evaluation of sulfamate derivatives as inhibitors of carbonic anhydrases II and IX.
  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Publishing.
  • Synthesis and biological evaluation of carbamate and sulfonamide deriv
  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. PMC.
  • Organic Carbamates in Drug Design and Medicinal Chemistry. PMC, NIH.
  • Carbamate Toxicity.
  • Structure-activity relationships for insecticidal carbam
  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC, NIH.
  • Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents.
  • Carbamate pesticides: a general introduction (EHC 64, 1986). INCHEM.
  • Mechanism of combining carbamate to acetylcholinesterase at the esteric and anionic site.
  • Figure 10 from Mechanism of action of organophosphorus and carbam
  • Synthesis of Methyl(chlorosulfonyl)carbamate (Ref. Org. Syn. 56, 40(1977). PrepChem.com.
  • Methyl cyclohexylcarbamate | C8H15NO2 | CID 97437. PubChem, NIH.
  • Methyl carbamate – Knowledge and References. Taylor & Francis.
  • Discovery of cyclic sulfonamide derivatives as potent inhibitors of SARS-CoV-2. PMC.
  • CN100469439C - Catalysts for Synthesis of Methyl Cyclohexylcarbamate.
  • Carbamate synthesis by carbamoyl
  • Discovery of C13-Aminobenzoyl Cycloheximide Derivatives that Potently Inhibit Translation Elong
  • CN103172538A - Method for synthesis of carbamate under mild conditions.
  • Discovery of Novel and Selective Schiff Base Inhibitors as a Key for Drug Synthesis, Molecular Docking, and Pharmacological Evalu
  • Cyclic carbamates in medicine: A clinical perspective.
  • Discovery of cyclicsulfonamide derivatives as 11 beta-hydroxysteroid dehydrogenase 1 inhibitors. PubMed.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl (cyclohexylsulfamoyl)carbamate

Welcome to the technical support center for the synthesis of methyl (cyclohexylsulfamoyl)carbamate. This guide is designed for researchers, chemists, and drug development professionals to address common challenges and im...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of methyl (cyclohexylsulfamoyl)carbamate. This guide is designed for researchers, chemists, and drug development professionals to address common challenges and improve reaction outcomes. The information herein is synthesized from established chemical principles and peer-reviewed literature to ensure accuracy and reliability.

Synthesis Overview and Key Mechanism

The synthesis of methyl (cyclohexylsulfamoyl)carbamate, a sulfonylcarbamate, typically involves the N-acylation of a sulfonamide. The most common and direct approach is the reaction of cyclohexanesulfonamide with methyl chloroformate in the presence of a suitable base to neutralize the hydrochloric acid byproduct. The general mechanism involves the deprotonation of the sulfonamide nitrogen, followed by nucleophilic attack on the electrophilic carbonyl carbon of the chloroformate.

Synthesis_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway RSO2NH2 Cyclohexanesulfonamide Activated_Sulfonamide Deprotonated Sulfonamide [R-SO2-NH]⁻ RSO2NH2->Activated_Sulfonamide + Base MeOCOCl Methyl Chloroformate Product Methyl (cyclohexylsulfamoyl)carbamate MeOCOCl->Product Base Base (e.g., Triethylamine) Base->Activated_Sulfonamide Byproduct Base-HCl Salt Base->Byproduct + HCl Activated_Sulfonamide->Product + Methyl Chloroformate G start Start: Setup setup 1. Add Cyclohexanesulfonamide & Anhydrous Solvent (e.g., THF) to a flame-dried flask under N₂. start->setup dissolve 2. Stir to dissolve. setup->dissolve add_base 3. Add Triethylamine (1.5 eq). dissolve->add_base cool 4. Cool mixture to 0 °C in an ice bath. add_base->cool add_chloroformate 5. Add Methyl Chloroformate (1.1 eq) dropwise over 30 min. cool->add_chloroformate react 6. Allow to warm to RT. Stir for 12-24h. add_chloroformate->react monitor 7. Monitor by TLC/LC-MS until SM is consumed. react->monitor workup 8. Quench with water. Extract with Ethyl Acetate. monitor->workup wash 9. Wash organic layer with brine, dry over Na₂SO₄. workup->wash concentrate 10. Concentrate under reduced pressure. wash->concentrate purify 11. Purify via column chromatography or crystallization. concentrate->purify end End: Characterize Product purify->end

Optimization

Technical Support Center: Troubleshooting the Aqueous Solubility of Methyl (cyclohexylsulfamoyl)carbamate

Prepared by the Senior Application Scientist Team Welcome to the technical support center. This guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth troubleshooting fr...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center. This guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth troubleshooting framework for addressing solubility challenges with methyl (cyclohexylsulfamoyl)carbamate and other structurally similar compounds in aqueous buffers. Our approach is built on foundational physicochemical principles to empower you to not only solve solubility issues but also to understand the underlying causes, ensuring robust and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)
Q1: I'm trying to dissolve methyl (cyclohexylsulfamoyl)carbamate directly into my standard phosphate-buffered saline (PBS) at pH 7.4, but it's not dissolving. Why is this happening?

This is a common and expected observation for a molecule with this structure. The poor aqueous solubility of methyl (cyclohexylsulfamoyl)carbamate is a direct result of its molecular architecture. Let's break it down:

  • The Lipophilic "Anchor": The cyclohexyl group is a bulky, non-polar, and highly hydrophobic (water-fearing) moiety. This part of the molecule dominates its physical properties, making it energetically unfavorable to interact with polar water molecules. Molecules with high lipophilicity are often referred to as "grease-ball" type molecules[1].

  • Polar Groups: While the molecule does contain polar sulfamoyl and carbamate groups capable of hydrogen bonding, their contribution is insufficient to overcome the hydrophobicity of the large cyclohexyl ring.

  • Biopharmaceutics Classification System (BCS): Poorly water-soluble drug candidates are often categorized as BCS Class II or IV, which is a key challenge in drug development as solubility is a prerequisite for absorption and bioavailability[1].

Essentially, the energy required to break the compound's crystal lattice structure and solvate the dominant hydrophobic portion in water is too high, leading to insolubility.

Q2: Before I try more complex methods, what is the absolute first step I should take?

The most critical first step is a systematic solubility screening in a small panel of common laboratory solvents. This foundational experiment provides the empirical data needed to select the most promising solubilization strategy, saving significant time and resources. Do not proceed with complex formulations until you have this baseline data.

Experimental Protocol: Preliminary Solubility Screening

Objective: To determine the approximate solubility of methyl (cyclohexylsulfamoyl)carbamate in a range of common solvents.

Materials:

  • Methyl (cyclohexylsulfamoyl)carbamate powder

  • Calibrated microbalance

  • Small volume glass vials (e.g., 1.5 mL)

  • Vortex mixer

  • Sonicator (optional, but recommended)

  • Panel of solvents:

    • Deionized Water

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • Dimethyl Sulfoxide (DMSO), ACS Grade

    • Ethanol (200 proof)

    • Polyethylene Glycol 400 (PEG400)

Procedure:

  • Weigh out a small, precise amount of the compound into separate vials (e.g., 1-2 mg per vial).

  • Add a small, measured volume of the first solvent (e.g., 100 µL) to the corresponding vial.

  • Vortex vigorously for 30-60 seconds.

  • Visually inspect for dissolution. If undissolved particles remain, place the vial in a bath sonicator for 5-10 minutes.

  • If the compound dissolves completely, record the approximate solubility (e.g., >10 mg/mL).

  • If the compound does not dissolve, add another measured aliquot of solvent and repeat steps 3-5 until dissolution is achieved or it becomes clear the compound is poorly soluble in that solvent.

  • Repeat for all solvents in the panel.

Data Presentation: Solubility Screening Log

SolventApprox. Solubility (mg/mL)Observations (e.g., clear solution, suspension, color change)
Deionized Water
PBS, pH 7.4
DMSO
Ethanol
PEG400

This initial data is crucial. High solubility in DMSO, for example, strongly suggests a co-solvent strategy will be effective.

Troubleshooting Guides: Step-by-Step Solutions

If the preliminary screening confirms poor solubility in aqueous buffers, follow these strategies in a logical, stepwise manner.

Strategy 1: pH Modification - The Ionization Approach

Q3: My compound has a sulfamoyl group. Can I leverage this to improve solubility?

Yes, absolutely. This is the most elegant and often most effective initial strategy. The hydrogen atom on the nitrogen of the sulfamoyl group (R-SO₂-NH-R') is weakly acidic. By raising the pH of the aqueous buffer, you can deprotonate this group, forming an anionic salt. This charged species is significantly more polar and, therefore, more soluble in water.

Causality: The conversion of a neutral, poorly soluble molecule into a charged, water-soluble salt is a cornerstone of pharmaceutical formulation[2][3]. The key is to ensure the buffer pH is sufficiently above the compound's pKa.

Objective: To find the minimum pH at which the compound achieves the desired concentration.

Materials:

  • Methyl (cyclohexylsulfamoyl)carbamate

  • A series of buffers (e.g., phosphate, borate) ranging from pH 7.0 to pH 10.0.

  • 0.1 M NaOH solution

  • Calibrated pH meter

  • Stir plate and stir bars

Procedure:

  • Prepare a slurry of the compound in a low-pH buffer (e.g., pH 7.0) at the target concentration.

  • While stirring, slowly add 0.1 M NaOH dropwise.

  • Monitor the pH continuously with a calibrated meter.

  • Observe the solution for clarity. The pH at which the last solid particles dissolve is the approximate pH required for complete solubilization.

  • Critical Step: Once dissolved, check for stability. Let the solution sit for 1-2 hours and observe for any precipitation (crash-out), which could indicate the solution is supersaturated or the compound is unstable at that pH.

start Start: Compound Insoluble in Neutral Buffer add_to_buffer Create Slurry in Aqueous Buffer (e.g., PBS) start->add_to_buffer check_ph Measure Initial pH add_to_buffer->check_ph adjust_ph Titrate with Dilute Base (e.g., 0.1M NaOH) check_ph->adjust_ph assess Visually Assess Dissolution adjust_ph->assess assess->adjust_ph  Partially Dissolved success Success: Clear, Stable Solution (Proceed with Experiment) assess->success  Fully Dissolved failure Failure: Still Insoluble or Precipitates assess->failure  Insoluble at High pH next_step Proceed to Strategy 2: Co-Solvent Systems failure->next_step

Caption: Workflow for the pH adjustment solubility strategy.

Strategy 2: Co-Solvent Systems - The Polarity Reduction Approach

Q4: pH adjustment didn't work, or my experiment is pH-sensitive. What is the next best method?

The next step is to use a co-solvent system. This involves dissolving the compound in a small amount of a water-miscible organic solvent first, and then carefully diluting this stock solution into your aqueous buffer.

Causality: Co-solvents work by reducing the overall polarity of the solvent system, making it more favorable for the hydrophobic compound to dissolve[2][4]. Dimethyl sulfoxide (DMSO) and Polyethylene Glycols (PEGs) are widely used due to their strong solubilizing power and relatively low toxicity in many experimental systems[5].

Objective: To prepare a concentrated stock solution and determine the maximum tolerable co-solvent concentration in the final buffer.

Materials:

  • Methyl (cyclohexylsulfamoyl)carbamate

  • Primary co-solvent (e.g., DMSO)

  • Secondary co-solvent/surfactant (optional, e.g., PEG400, Tween 80)

  • Aqueous buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare a Concentrated Stock: Dissolve the compound in the minimum required volume of 100% DMSO to create a high-concentration stock (e.g., 50-100 mg/mL). Use vortexing and sonication to aid dissolution.

  • Test Dilution: In a separate tube, add the final aqueous buffer.

  • Critical Step - The Dilution: While vortexing the aqueous buffer, add the DMSO stock solution dropwise. Do NOT add the buffer to the stock. This rapid mixing into a large volume of "anti-solvent" (the buffer) is crucial to prevent immediate precipitation.

  • Observe: If the solution remains clear, you have a successful formulation. If a milky suspension or precipitate forms, the co-solvent concentration is too low to maintain solubility upon dilution.

  • Optimization: A common starting formulation for in-vivo studies that can be adapted for in-vitro work is a multi-component system. A widely cited example is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline[5]. You must experimentally determine the minimum percentage of organic solvent needed to keep your compound in solution at your target concentration.

Data Presentation: Common Co-Solvents for Preclinical Formulations

Co-Solvent/ExcipientPrimary UseKey Considerations
DMSO Primary SolventExcellent solubilizing power; can have biological effects/toxicity at >0.5-1% in many cell assays.[5]
PEG300 / PEG400 Co-solventIncreases solubility; generally well-tolerated at low concentrations.[5]
Ethanol Co-solventGood for a range of compounds; can have behavioral or toxic effects.[5]
Polysorbate 80 (Tween 80) Non-ionic SurfactantEnhances and maintains solubility, prevents precipitation by forming micelles.[2][5]
Strategy 3: Addressing Compound Stability

Q5: My compound dissolved, but I'm worried it might be degrading in my buffer. How can I check this?

This is an excellent question and a critical consideration for ensuring data integrity. The carbamate functional group can be susceptible to hydrolysis, particularly at non-neutral pH[6][7].

Recommendation: A simple stability study is essential.

  • Prepare your final formulation of the compound dissolved in the chosen buffer system.

  • Immediately take a sample for analysis (T=0).

  • Keep the solution under your experimental conditions (e.g., 37°C).

  • Take additional samples at various time points (e.g., 2, 8, 24 hours).

  • Analyze the samples by High-Performance Liquid Chromatography (HPLC) or LC-MS.

  • Compare the peak area of the parent compound across the time points. A significant decrease in the parent peak area, especially with the appearance of new peaks, indicates degradation.

Best Practice: For compounds with potential stability issues, always prepare solutions fresh immediately before use.

Overall Troubleshooting Flowchart

This diagram synthesizes the strategies into a single, logical workflow for efficiently solving solubility challenges.

start Start: Compound Fails to Dissolve in Aqueous Buffer screen Step 1: Perform Solubility Screening (DMSO, EtOH, PEG, etc.) start->screen ph_mod Step 2: Attempt pH Modification Strategy (if molecule is ionizable) screen->ph_mod ph_assess Is Compound Soluble and Stable? ph_mod->ph_assess cosolvent Step 3: Use Co-Solvent (e.g., DMSO) to make stock ph_assess->cosolvent No success Success: Proceed with Experiment (Verify Stability) ph_assess->success Yes dilute Dilute Stock into Aqueous Buffer cosolvent->dilute dilute_assess Does it Precipitate (Crash Out)? dilute->dilute_assess add_surfactant Step 4: Reformulate with Surfactant (e.g., Tween 80) or more Co-Solvent (PEG400) dilute_assess->add_surfactant Yes dilute_assess->success No add_surfactant->dilute advanced Consider Advanced Strategies: Cyclodextrin Complexation, Nanosuspensions add_surfactant->advanced

Caption: A comprehensive troubleshooting workflow for poorly soluble compounds.

References
  • Verma, S., & Rawat, A. (2018). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research, 9(7), 2695-2704. [Link]

  • Homayun, B., Lin, X., & Choi, H. J. (2019). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Techniques. Pharmaceutics, 11(3), 104. [Link]

  • Kumar, R. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8, 212. [Link]

  • Shafiq, S., Shakeel, F., Talegaonkar, S., Ahmad, F. J., Khar, R. K., & Ali, M. (2007). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Expert Opinion on Drug Delivery, 4(3), 229-243. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Computational Toxicology and Exposure Online Resources. (2025, October 15). Methyl (cyclohexylsulfamoyl)carbamate. [Link]

  • PubChem. (n.d.). Methyl Carbamate. Retrieved March 24, 2026, from [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2016). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis, 3(2), 52-61. [Link]

  • Singh, A., Kumar, A., & Singh, S. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(11), 1-10. [Link]

  • Kalepu, S., & Nekkanti, V. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B, 5(5), 442-453. [Link]

  • PubChem. (n.d.). Methyl cyclohexylcarbamate. Retrieved March 24, 2026, from [Link]

  • NextSDS. (n.d.). BENZYL [(4-CARBAMOYLCYCLOHEXYL)METHYL]CARBAMATE — Chemical Substance Information. Retrieved March 24, 2026, from [Link]

  • ResearchGate. (n.d.). Key parameters for carbamate stability in dilute aqueous–organic solution. Retrieved March 24, 2026, from [Link]

  • Tihanyi, T., & Pálfi, V. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Medicinal Chemistry, 17(7), 717-735. [Link]

  • Wikipedia. (n.d.). Methyl carbamate. Retrieved March 24, 2026, from [Link]

  • Mor, M., Rivara, S., Lodola, A., Plazzi, P. V., Tarzia, G., & Piomelli, D. (2007). Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability. Journal of medicinal chemistry, 50(23), 5643–5646. [Link]

  • Science of Synthesis. (n.d.). Product Class 6: Acyclic and Cyclic Carbamic Acids and Esters, and Their Sulfur, Selenium, Tellurium, and Phosphorus Analogues. Retrieved March 24, 2026, from [Link]

  • Sima, T., Wang, L., Sun, J., Zhang, S., & Deng, Y. (2002). The syntheses of carbamates from reactions of primary and secondary aliphatic amines with dimethyl carbonate in ionic liquids. Tetrahedron Letters, 43(45), 8145-8147. [Link]

  • El-Kashef, H., El-Shehry, M. F., & El-Gazzar, M. G. (2018). Organic Carbamates in Drug Design and Medicinal Chemistry. Mini reviews in medicinal chemistry, 18(1), 20–32. [Link]

Sources

Troubleshooting

Technical Support Center: Preventing Thermal Degradation of Methyl (cyclohexylsulfamoyl)carbamate

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: Methyl (cyclohexylsulfamoyl)carbamate (CAS: 90222-26-7) Methyl (cyclohexylsulfamoyl)carbamate is a highly reactive interme...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: Methyl (cyclohexylsulfamoyl)carbamate (CAS: 90222-26-7)

Methyl (cyclohexylsulfamoyl)carbamate is a highly reactive intermediate utilized in the synthesis of advanced pharmaceuticals and agrochemicals. Due to the electrophilic nature of the carbamate carbonyl and the thermodynamic lability of the nitrogen-sulfur-nitrogen axis, this compound is highly susceptible to thermal and hydrolytic degradation.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure the structural integrity of your reagent during storage and active experimental handling.

Q1: What is the exact mechanism behind the thermal degradation of this compound?

A1: Thermal degradation of sulfamoyl carbamates is primarily driven by the cleavage of the urea/carbamate linkage[1]. When exposed to temperatures exceeding 25°C, especially in the presence of trace ambient moisture, methyl (cyclohexylsulfamoyl)carbamate undergoes a decarboxylative elimination.

The thermal energy induces the breakdown of the ester group, releasing methanol and carbon dioxide. The remaining intermediate rapidly collapses into cyclohexylsulfamide. If localized heating occurs in protic solvents, alcoholysis can further accelerate this breakdown, a phenomenon well-documented in the forced decomposition of structurally similar sulfonyl carbamates like glipizide[2]. Understanding this causality is critical: it is not just heat, but the synergistic effect of thermal stress and nucleophilic attack by trace water that destroys the batch[3].

DegradationPathway A Methyl (cyclohexylsulfamoyl)carbamate (Intact) B Thermal Stress / Moisture (>25°C, >50% RH) A->B Exposure C Cyclohexylsulfamide (Primary Degradant) B->C Hydrolytic Cleavage D Methanol + CO2 (Volatile Loss) B->D Decarboxylation

Mechanistic pathway of thermal and hydrolytic degradation of sulfamoyl carbamates.

Q2: What are the quantitative stability limits of this compound under various storage conditions?

A2: The degradation kinetics follow a predictable temperature-dependent curve. To prevent experimental failure, scientists must treat this compound as a cold-chain-dependent reagent. The table below summarizes the quantitative stability profile based on accelerated stability testing.

Storage ConditionTimeframePurity Retention (%)Primary Degradant Level (%)
-20°C (Dry Argon) 12 Months> 98.5%< 0.5%
4°C (Dry Argon) 3 Months95.0%2.5%
25°C (Ambient Air) 14 Days< 80.0%> 15.0%
40°C (75% RH) 48 Hours< 40.0%> 50.0%
Q3: What is the authoritative protocol for aliquoting and long-term storage?

A3: To establish a self-validating storage system, you must eliminate both thermal energy and ambient nucleophiles (moisture). The following protocol utilizes an inert glovebox to ensure absolute atmospheric control.

Protocol 1: Inert-Atmosphere Aliquoting and Cryogenic Storage

  • Pre-weighing and Baking: Bake amber glass vials at 120°C for 4 hours, then cool in a desiccator.

    • Causality: Baking removes microscopic surface moisture from the glass. Amber glass prevents concurrent photolytic degradation.

  • Glovebox Equilibration: Purge the glovebox with high-purity Argon (99.999%) until O 2​ /H 2​ O sensors read <1 ppm.

    • Causality: Argon is denser than nitrogen and provides a superior, heavy blanket against nucleophilic water at the bottom of the vial.

  • Rapid Aliquoting: Transfer the bulk powder into the pre-weighed vials.

    • Self-Validation: Weigh the sealed vial immediately. A stable weight over time proves the hermetic seal is intact and no moisture has ingressed.

  • Secondary Containment: Seal the cap with Parafilm, place inside a secondary Mylar bag with a silica desiccant pouch, and vacuum seal.

    • Causality: The desiccant acts as a thermodynamic sink for any moisture that permeates the Mylar over years of storage.

  • Cryogenic Storage: Transfer immediately to a -20°C freezer.

QCWorkflow Step1 1. Material Receipt Inspect Cold Chain Step2 2. Glovebox Transfer (Argon Atmosphere) Step1->Step2 Step3 3. Aliquoting (Amber Vials) Step2->Step3 Step4 4. Desiccation (Remove Trace H2O) Step3->Step4 Step5 5. Storage at -20°C (Desiccated) Step4->Step5

Standard operating workflow for the processing and cryogenic storage of sensitive carbamates.

Q4: How can I verify the integrity of my batch before initiating a sensitive synthesis?

A4: Never assume a stored batch is 100% intact without pre-use quality control (QC). Because the primary degradant (cyclohexylsulfamide) lacks strong UV chromophores compared to highly conjugated systems, relying solely on UV-Vis HPLC can yield false negatives. An LC-MS protocol is mandatory.

Protocol 2: LC-MS Method for Degradant Quantification

  • Cold Solvent Preparation: Pre-chill LC-MS grade Acetonitrile to 4°C.

    • Causality: Dissolving the sample in room-temperature protic solvents (like methanol) induces the exact alcoholysis degradation you are trying to measure[1].

  • Sample Dilution: Dissolve 1 mg of the stored compound in 1 mL of the cold Acetonitrile.

  • Mobile Phase Configuration: Use Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

    • Causality: Formic acid ensures the sulfamoyl nitrogen remains fully protonated during the run, preventing peak tailing and maintaining high theoretical plate counts.

  • Mass Spectrometry Detection: Scan for the intact mass [M+H] + and the primary degradant mass (cyclohexylsulfamide).

    • Self-Validation: If the degradant peak exceeds 1.5% relative area, the batch must be recrystallized before use in sensitive coupling reactions.

References
  • Title: Biochemical insights into the biodegradation mechanism of typical sulfonylureas herbicides and association with active enzymes and physiological response of fungal microbes: A multi-omics approach Source: ResearchGate URL: [Link]

  • Title: Behavior of Four Sulfonylurea Herbicides in the Presence of Hydroxy Compounds Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link]

  • Title: LC and LC-MS study on establishment of degradation pathway of glipizide under forced decomposition conditions Source: Journal of Chromatographic Science (PubMed) URL: [Link]

Sources

Optimization

Technical Support Center: HPLC Troubleshooting for Methyl (cyclohexylsulfamoyl)carbamate Analysis

Welcome to the Technical Support Center. This guide is engineered for analytical chemists, researchers, and drug development professionals tasked with developing robust High-Performance Liquid Chromatography (HPLC) metho...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for analytical chemists, researchers, and drug development professionals tasked with developing robust High-Performance Liquid Chromatography (HPLC) methods for methyl (cyclohexylsulfamoyl)carbamate (CAS: 90222-26-7).

Method development for this compound is notoriously challenging due to its specific physicochemical profile: it contains a weakly acidic sulfamoylcarbamate moiety (-SO₂-NH-CO-) and completely lacks a conjugated aromatic system. The following Q&A troubleshooting guides, validated protocols, and mechanistic workflows address the root causes of retention time instability and detection failures.

Section 1: Retention Time Instability & pH Control

Q: Why does the retention time of methyl (cyclohexylsulfamoyl)carbamate drift unpredictably between injections or analytical campaigns? A: Retention time drift for this compound is almost exclusively a function of mobile phase pH instability relative to the analyte's acid dissociation constant (pKa). The proton located between the sulfonyl and carbonyl groups is weakly acidic, typically exhibiting a pKa between 3.5 and 5.0[1][2]. If your mobile phase pH is near this pKa window (e.g., unbuffered water or pH 4.0 buffer), the molecule exists in a highly sensitive equilibrium between its neutral (hydrophobic) and deprotonated (hydrophilic) states[3][4]. Micro-variations in pH—often caused by CO₂ ingress into the aqueous mobile phase upon standing—will shift this equilibrium, causing drastic and unpredictable fluctuations in retention time[5][6]. Actionable Fix: Buffer the mobile phase at least 1.5 to 2.0 pH units below the pKa to ensure the analyte remains fully protonated. Using 0.1% formic acid or trifluoroacetic acid (pH ~2.0–2.7) forces the molecule into its neutral state, maximizing hydrophobic interaction with the stationary phase and locking the retention time[5].

Q: My analyte is eluting at the void volume ( t0​ ). How do I increase retention on a C18 column? A: Elution at the void volume indicates the analyte is highly polar under your current chromatographic conditions. If you are using a neutral or high-pH mobile phase (pH > 6.0), the sulfamoylcarbamate group is fully deprotonated, turning the molecule into an anion[3]. Standard reversed-phase (RP) C18 columns cannot effectively retain small, highly charged anions. Actionable Fix: Switch to an acidic mobile phase (e.g., 5 mM ammonium formate adjusted to pH 2.5 with formic acid) to neutralize the charge[2]. If low pH is incompatible with your specific column chemistry, you must abandon standard RP-HPLC and utilize Hydrophilic Interaction Liquid Chromatography (HILIC) or a mixed-mode anion-exchange column.

Mechanism Analyte Methyl (cyclohexylsulfamoyl)carbamate (Weak Acid, pKa ~3.5-5.0) High_pH High pH (> 5.0) Deprotonated (Anion) Analyte->High_pH pH > pKa Low_pH Low pH (< 3.0) Protonated (Neutral) Analyte->Low_pH pH < pKa Ret_Poor Poor Retention (Elutes at Void Volume) High_pH->Ret_Poor Hydrophilic Ret_Good Strong Retention (Stable RT on C18) Low_pH->Ret_Good Hydrophobic

Fig 1: Mechanistic effect of mobile phase pH on the ionization and retention of sulfamoylcarbamates.

Section 2: Detection Challenges & "Missing" Peaks

Q: I spiked my sample with a known standard, but I see no peak at 254 nm. Where is my compound? A: The compound is likely eluting normally, but your detector is blind to it. Methyl (cyclohexylsulfamoyl)carbamate consists of an aliphatic cyclohexyl ring, a sulfamoyl group, and a methyl ester. It completely lacks a conjugated pi-electron system or aromatic ring, meaning it has no UV chromophore capable of absorbing light at standard wavelengths like 254 nm[7][8]. Actionable Fix: Do not rely on standard UV-Vis or Diode-Array Detection (DAD). You must utilize universal or mass-based detection strategies. A Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) provides a highly sensitive, near-universal response for non-volatile analytes independent of their chromophoric properties[8][9]. Alternatively, LC-MS/MS (Electrospray Ionization in negative mode) is highly effective due to the acidic proton[2]. If UV is your absolute only option, monitor at 205 nm, but be prepared to heavily compensate for baseline drift during gradient elution.

Workflow Start HPLC Issue: Methyl (cyclohexylsulfamoyl)carbamate RT_Issue Issue 1: RT Drift / Void Elution Start->RT_Issue Det_Issue Issue 2: Missing Peak / Low Sensitivity Start->Det_Issue Check_pH Check Mobile Phase pH Is pH near pKa (3.5 - 5.0)? RT_Issue->Check_pH Check_Det Check Detector Using UV at > 220 nm? Det_Issue->Check_Det Fix_pH Action: Adjust pH < 2.5 (Use 0.1% Formic Acid) Check_pH->Fix_pH Yes Fix_Det Action: Switch to CAD, ELSD, or LC-MS/MS Check_Det->Fix_Det Yes

Fig 2: Diagnostic workflow for resolving common chromatographic failures with this analyte.

Section 3: Data Presentation & Condition Summary

To prevent method development dead-ends, compare your current setup against the standardized parameters below.

ParameterSub-Optimal / Problematic ConditionsOptimized Conditions (Self-Validating)Causality / Rationale
Mobile Phase pH pH 4.0 – 7.0 (e.g., Water/MeOH)pH 2.0 – 2.7 (e.g., 0.1% Formic Acid)Acidic pH suppresses ionization, preventing RT drift and void elution[3][5].
Detection Mode UV-Vis at 254 nm or 280 nmCAD, ELSD, or LC-MS (ESI-)Analyte lacks a UV chromophore; CAD provides uniform mass-based detection[7][8].
Column Chemistry Standard un-endcapped C18End-capped C18 or Polar-embedded C18End-capping prevents secondary interactions between the polar carbamate and residual silanols.
Buffer Capacity Unbuffered (0.1% Formic Acid only)5–10 mM Ammonium Formate (pH 2.5)Adding a volatile salt stabilizes the local pH at the column head during sample injection[6].

Section 4: Experimental Protocol (Optimized LC-CAD Workflow)

This self-validating methodology ensures both stable retention and high-sensitivity detection of methyl (cyclohexylsulfamoyl)carbamate without relying on UV absorption[9].

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Dissolve 10 mM Ammonium Formate in LC-MS grade water. Adjust to pH 2.5 using Formic Acid. Filter through a 0.2 µm membrane.

  • Mobile Phase B (Organic): 0.1% Formic Acid in LC-MS grade Acetonitrile.

Step 2: Column Selection & Equilibration

  • Hardware: Use a high-purity, end-capped C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm particle size).

  • Equilibration: Purge the system and equilibrate the column with 5% B for at least 10 column volumes until the CAD baseline stabilizes (fluctuations < 0.5 mV).

Step 3: Gradient Elution Profile (Flow Rate: 0.4 mL/min)

  • 0.0 – 1.0 min: 5% B (Isocratic hold to bypass the void volume).

  • 1.0 – 6.0 min: Linear ramp to 95% B.

  • 6.0 – 8.0 min: Isocratic hold at 95% B (Column wash).

  • 8.0 – 10.0 min: Return to 5% B (Re-equilibration).

Step 4: Charged Aerosol Detector (CAD) Configuration

  • Evaporator Temperature: Set to 35°C (Optimized to prevent thermal degradation of the semi-volatile carbamate)[9].

  • Data Collection Rate: 10 Hz.

  • Power Function (PF): Set to 1.0 initially. If the calibration curve exhibits non-linearity at higher concentrations, adjust the PF empirically (typically between 0.9 and 1.3) to linearize the response[9].

Step 5: System Suitability & Validation

  • Inject a void volume marker (e.g., uracil, monitored at 254 nm if a DAD is in-line) to confirm t0​ .

  • Inject the working standard (e.g., 10 µg/mL) in triplicate. The method is validated for routine use when the Relative Standard Deviation (RSD) of the retention time is < 0.5% and peak tailing factor is between 0.9 and 1.2.

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Troubleshooting

Technical Support Center: Resolving Precipitation Issues with Methyl (cyclohexylsulfamoyl)carbamate in DMSO

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter researchers struggling with the solubility of methyl (cyclohexylsulfamoyl)carbamate.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter researchers struggling with the solubility of methyl (cyclohexylsulfamoyl)carbamate. This compound, characterized by its hydrophobic cyclohexyl ring and polar sulfamoyl-carbamate core, exhibits highly specific solvation requirements.

While it is highly soluble in pure, anhydrous dimethyl sulfoxide (DMSO), even minor deviations in handling can lead to rapid precipitation. This guide provides causality-driven troubleshooting, mechanistic insights, and self-validating protocols to ensure your experimental integrity remains uncompromised.

Diagnostic Decision Tree

Before altering your assay, you must identify the thermodynamic root cause of the precipitation. Use the diagnostic pathway below to isolate the failure point in your workflow.

DiagnosticTree Start Precipitation Observed Methyl (cyclohexylsulfamoyl)carbamate Q1 Where did it precipitate? Start->Q1 Stock In 100% DMSO Stock Q1->Stock Assay In Aqueous Assay Buffer Q1->Assay Cause1 Water Uptake / Freeze-Thaw or Temp < 20°C Stock->Cause1 Cause2 Exceeded Aqueous Thermodynamic Solubility Assay->Cause2 Sol1 Warm to 37°C, Sonicate, Store in Desiccator Cause1->Sol1 Sol2 Use Co-solvents (PEG/Tween) or Step-down Dilution Cause2->Sol2

Diagnostic decision tree for resolving methyl (cyclohexylsulfamoyl)carbamate precipitation.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why is my methyl (cyclohexylsulfamoyl)carbamate stock precipitating in the vial before I even add it to my assay?

A: This is almost always caused by one of two physical phenomena: temperature fluctuations or atmospheric water absorption . Pure DMSO freezes at 18.5°C[1]. If your lab is cool, or if the vial was temporarily placed on ice, the solvent itself begins to crystallize, which visually mimics compound precipitation. Furthermore, DMSO is highly hygroscopic. When exposed to ambient air during repeated openings, it rapidly absorbs moisture. Because methyl (cyclohexylsulfamoyl)carbamate relies on the non-polar characteristics of DMSO to remain in solution, the introduction of water creates a "solvent shift." This increases the polarity of the solvent system, driving the hydrophobic compound out of solution via hydrophobic exclusion[2]. Repeated freeze-thaw cycles synergistically enhance this precipitation by creating localized zones of supersaturation[2].

Q2: How do I recover a precipitated DMSO stock solution without degrading the compound?

A: Do not filter the solution. Filtering removes the precipitated compound, leading to an unknown, lower final concentration that will completely invalidate your experimental data[3]. Instead, employ acoustic energy and thermal recovery:

  • Tightly seal the vial and place it in a dry incubator or water bath at 37°C for 15-30 minutes.

  • Vortex intermittently.

  • If precipitation persists, use bath sonication for 5-10 minutes. Acoustic energy efficiently disrupts the crystal lattice, aiding re-dissolution without the risk of localized overheating[4].

Q3: My compound is fully dissolved in DMSO, but crashes out immediately when I dilute it into my aqueous cell culture media. How can I prevent this?

A: This occurs when the final concentration of methyl (cyclohexylsulfamoyl)carbamate exceeds its thermodynamic aqueous solubility limit at that specific temperature[5]. When the DMSO stock hits the aqueous buffer, the DMSO diffuses rapidly into the water, leaving the hydrophobic compound stranded without a solvation shell, leading to rapid nucleation. To resolve this, you must alter the solvation environment:

  • Solubility Enhancers: Utilize carrier molecules like (2-Hydroxypropyl)-β-cyclodextrin. These cyclic oligosaccharides encapsulate the hydrophobic moiety of the compound, shielding it from the aqueous environment while maintaining bioavailability[3].

  • Co-solvent Systems: Instead of a direct spike into water, create an intermediate dilution using a co-solvent system (e.g., a mixture of DMSO and polyethylene glycol) before the final aqueous addition[3].

Quantitative Data & Thermodynamic Parameters

To maintain system stability, you must operate within the physicochemical limits of the solvent-solute system.

ParameterValue / ObservationMechanistic Implication
DMSO Freezing Point 18.5°CCrystallization mimics precipitation in cool labs or on ice[1].
Critical Water Threshold ~2-5% v/v H₂O in DMSOTriggers metastable supersaturation and rapid nucleation[2].
Max Freeze-Thaw Cycles Single-use aliquots onlyRepeated cycling induces irreversible crystalline lattice formation[4].
Ideal Stock Storage -20°C, single-use, desiccatedPrevents hygroscopic water uptake during long-term storage[2].

Mechanistic Pathway of Nucleation

Understanding how moisture induces precipitation allows you to better control your handling environment.

NucleationPathway A Anhydrous DMSO + Compound B Atmospheric Moisture Absorption A->B Exposure C Hydration Shell Formation B->C H-bonding D Hydrophobic Exclusion C->D Solvent shift E Crystal Nucleation & Precipitation D->E Aggregation

Mechanistic pathway of moisture-induced nucleation in DMSO stock solutions.

Standard Operating Procedure (SOP): Self-Validating Preparation of Anhydrous Stocks

To guarantee reproducibility, follow this self-validating protocol for preparing your methyl (cyclohexylsulfamoyl)carbamate stocks.

Step 1: Desiccation Ensure the powdered methyl (cyclohexylsulfamoyl)carbamate is fully desiccated. Store the powder in a desiccator over silica gel for 24 hours prior to solvation.

Step 2: Solvent Quality Control Use only anhydrous, Sure/Seal™ DMSO (≥99.9% purity, ≤0.005% water). Never use benchtop DMSO that has been opened multiple times, as it will have already absorbed atmospheric moisture[2].

Step 3: Solvation & Homogenization Weigh the required mass into a sterile, amber glass vial. Add the calculated volume of anhydrous DMSO. Vortex for 60 seconds. If necessary, sonicate in a water bath at 25°C for 5 minutes until visually clear.

Step 4: Aliquotting (Critical Step) Divide the master stock into single-use aliquots (e.g., 10-50 µL) in tightly sealed polypropylene tubes. This minimizes freeze-thaw cycles and limits atmospheric exposure[3].

Step 5: Self-Validation Before freezing, take a 1 µL sample and dilute it 1:1000 in pure DMSO. Measure the UV absorbance against a pure DMSO blank. Record this baseline value. When you thaw an aliquot for future experiments, repeat this measurement. A matching absorbance confirms the compound is fully in solution and has not suffered from invisible micro-precipitation.

Step 6: Storage & Thawing Purge the headspace of each tube with dry Argon gas, seal tightly, and store at -20°C. When required, thaw a single aliquot at 37°C for 5 minutes, vortex, and visually inspect for micro-crystals before use[3]. Discard any remainder after the experiment.

References

  • Title: How do I avoid precipitation of DMSO soluble compounds in water based culture media? Source: ResearchGate URL: [Link]

  • Title: Compound precipitation in high-concentration DMSO solutions Source: PubMed (J Biomol Screen) URL: [Link]

  • Title: Why is my compound soluble in DMSO, but precipitating with subsequent dilutions? Source: ResearchGate URL: [Link]

  • Title: Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles Source: Ziath URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

FTIR and mass spectrometry characterization of methyl (cyclohexylsulfamoyl)carbamate

Analytical Paradigms for Sulfamoyl Carbamates: FTIR and Mass Spectrometry Characterization of Methyl (cyclohexylsulfamoyl)carbamate Structural Context and Analytical Challenges Methyl (cyclohexylsulfamoyl)carbamate (C₈H₁...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Paradigms for Sulfamoyl Carbamates: FTIR and Mass Spectrometry Characterization of Methyl (cyclohexylsulfamoyl)carbamate

Structural Context and Analytical Challenges

Methyl (cyclohexylsulfamoyl)carbamate (C₈H₁₆N₂O₄S) is a highly polarized molecule featuring a unique juxtaposition of a sulfamide and a methyl ester carbamate group. For drug development professionals and analytical scientists, characterizing this structural motif presents distinct challenges. The molecule possesses an extensive hydrogen-bonding network—driven by two N-H donors and multiple oxygen acceptors—and exhibits significant thermal lability at the sulfamoyl-carbamate linkage.

To establish a robust analytical profile, scientists must move beyond legacy techniques. This guide objectively compares modern characterization paradigms against traditional alternatives, explaining the causality behind method selection and providing self-validating experimental protocols.

Vibrational Spectroscopy: ATR-FTIR vs. Transmission (KBr) Methods

Causality & Methodological Selection

Historically, Fourier Transform Infrared (FTIR) spectroscopy relied on transmission through Potassium Bromide (KBr) pellets. However, for sulfamoyl carbamates, KBr introduces critical failure points. KBr is highly hygroscopic; the absorbed moisture manifests as a broad O-H stretching band (~3400 cm⁻¹) that directly obscures the diagnostic N-H stretches of the sulfamoyl and carbamate groups. Furthermore, the immense pressure required to fuse the KBr pellet often induces polymorphic shifts and disrupts the native solid-state hydrogen-bonding network of the analyte.

Attenuated Total Reflectance (ATR) FTIR circumvents these issues. By pressing the neat powder directly against a high-refractive-index crystal (e.g., diamond) at ambient pressure, ATR provides a non-destructive analysis that preserves the native molecular interactions and eliminates moisture interference [1].

Quantitative Data: Diagnostic Vibrational Modes

The following table summarizes the key vibrational modes used to confirm the structural integrity of methyl (cyclohexylsulfamoyl)carbamate [2].

Vibrational ModeExpected Wavenumber (cm⁻¹)Structural Significance
N-H Stretch (Carbamate & Sulfamoyl) 3250 – 3350Confirms the presence of both secondary amine protons. Sharpness in ATR indicates preserved H-bonding.
C=O Stretch (Ester Carbamate) 1730 – 1750Validates the intact methyl carbamate carbonyl.
Asymmetric SO₂ Stretch 1350 – 1370Primary diagnostic band for the sulfonyl group.
C-O-C Stretch (Ester) 1240 – 1260Confirms the methoxy attachment to the carbamate.
Symmetric SO₂ Stretch 1150 – 1170Secondary diagnostic band for the sulfonyl group.
Self-Validating Protocol: Non-Destructive ATR-FTIR
  • Background Verification: Collect an ambient air background spectrum (64 scans, 4 cm⁻¹ resolution) on a clean diamond ATR crystal.

    • Self-Validation: The single-beam energy profile must show maximum intensity around 2000 cm⁻¹. Any anomalous absorption dips indicate residual crystal contamination, halting the workflow until the crystal is properly cleaned with isopropanol.

  • Sample Application: Deposit 2–3 mg of crystalline methyl (cyclohexylsulfamoyl)carbamate directly onto the center of the diamond crystal.

  • Pressure Optimization: Lower the anvil and apply uniform pressure.

    • Self-Validation: Monitor the real-time IR preview. The baseline must remain horizontal. A sloping baseline at high wavenumbers indicates excessive light scattering due to insufficient pressure or poor optical contact. Adjust pressure until the strongest band (C=O or SO₂) reaches ~0.5–0.8 Absorbance Units (AU).

  • Spectral Acquisition: Acquire 64 scans from 4000 to 400 cm⁻¹.

  • Atmospheric Compensation: Apply post-processing subtraction for atmospheric CO₂ (~2350 cm⁻¹) and H₂O vapor.

    • Self-Validation: A perfectly flat baseline in these specific regions validates the atmospheric correction algorithm, ensuring no artifact peaks are misinterpreted.

Mass Spectrometry: Soft vs. Hard Ionization Paradigms

Causality & Methodological Selection

The sulfamoyl-carbamate bond is highly susceptible to thermal degradation. Attempting to characterize methyl (cyclohexylsulfamoyl)carbamate via standard Electron Ionization Gas Chromatography-Mass Spectrometry (EI-GC-MS) often results in in-source pyrolysis. The thermal energy required to vaporize the sample typically cleaves the molecule into cyclohexyl isocyanate or cyclohexylamine prior to ionization, yielding a mass spectrum completely devoid of the intact molecular ion (M⁺•).

Conversely, Liquid Chromatography coupled with Electrospray Ionization Triple Quadrupole Mass Spectrometry (LC-ESI-QqQ-MS) provides a "soft" ionization environment. ESI generates intact pseudo-molecular ions, which is mandatory for the accurate mass characterization of thermally labile sulfamoyl carbamates [3].

Quantitative Data: ESI-MS/MS Fragmentation Pathways

In positive ion mode, the exact mass of the protonated molecule ([M+H]⁺) is 237.0904 Da. Subjecting this precursor to Collision-Induced Dissociation (CID) yields highly specific structural fragments.

Ion Typem/zFormula / Neutral LossMechanistic Rationale
Precursor Ion 237.1[M+H]⁺ (Intact Molecule)Protonation occurs preferentially at the carbamate carbonyl oxygen.
Product Ion 1 205.1[M+H - CH₃OH]⁺ (-32 Da)Loss of methanol from the methyl ester moiety; confirms the terminal methoxy group.
Product Ion 2 155.1[M+H - C₆H₁₀]⁺ (-82 Da)Loss of cyclohexene via a McLafferty-type rearrangement; confirms the cyclohexyl ring.
Product Ion 3 100.1[C₆H₁₁NH₃]⁺Cleavage of the S-N bond yields the stable cyclohexylammonium cation.
Self-Validating Protocol: LC-ESI-MS/MS Characterization
  • Sample Preparation: Dissolve the analyte in LC-MS grade Methanol:Water (50:50 v/v) with 0.1% Formic Acid to a final concentration of 1 µg/mL. Formic acid is critical to drive positive ion protonation.

  • Chromatographic Separation: Inject 5 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm). Elute using a rapid gradient (5% to 95% Acetonitrile over 5 minutes).

    • Self-Validation: The retention time must remain stable across triplicate injections (RSD < 1%). A peak tailing factor between 0.9 and 1.2 validates the absence of on-column hydrolysis or secondary interactions.

  • Ionization Optimization: Set the ESI capillary voltage to 3.5 kV. Keep the desolvation temperature strictly below 350°C to prevent premature thermal desulfonation in the source.

  • Tandem MS (MS/MS) Acquisition: Isolate m/z 237.1 in Q1. Apply a collision energy (CE) ramp (10–30 eV) using Argon in Q2, and scan Q3 from m/z 50 to 250.

    • Self-Validation: The sum of the product ion abundances (m/z 205.1, 155.1, 100.1) must correlate proportionally with the depletion of the precursor ion (m/z 237.1) as collision energy increases. This mass balance validates that the fragments originate exclusively from the target molecule and not from co-eluting background noise.

Decision Matrix Workflow

The following diagram illustrates the logical pathways for characterizing sulfamoyl carbamates, highlighting the optimal analytical choices against legacy methods.

AnalyticalWorkflow cluster_FTIR Vibrational Spectroscopy cluster_MS Mass Spectrometry Start Methyl (cyclohexylsulfamoyl)carbamate Analytical Strategy ATR ATR-FTIR (Ambient Pressure) Start->ATR Structural Elucidation KBr Transmission (KBr Pellet) Start->KBr Legacy Method ESI LC-ESI-MS/MS (Soft Ionization) Start->ESI Molecular Weight EI GC-EI-MS (Hard Ionization) Start->EI Volatile Analysis ATR_Res Optimal: Preserved H-Bonding Clear N-H Stretches ATR->ATR_Res KBr_Res Suboptimal: Polymorphic Shift Moisture Interference KBr->KBr_Res ESI_Res Optimal: Intact [M+H]+ Controlled Fragmentation ESI->ESI_Res EI_Res Suboptimal: Thermal Degradation Loss of Molecular Ion EI->EI_Res

Analytical workflow comparing optimal vs. suboptimal characterization pathways for sulfamoyl carbamates.

Conclusion

For the rigorous characterization of methyl (cyclohexylsulfamoyl)carbamate, analytical scientists must prioritize techniques that respect the molecule's thermal lability and complex hydrogen-bonding potential. ATR-FTIR provides superior vibrational data by eliminating moisture artifacts and pressure-induced deformations inherent to KBr pellets. Simultaneously, LC-ESI-MS/MS is mandatory over GC-EI-MS to prevent thermal degradation, allowing for the observation of the intact molecular ion and the generation of structurally diagnostic MS/MS fragments. By implementing the self-validating protocols outlined above, researchers can ensure absolute confidence in their structural elucidations.

References

  • Synthesis, Characterization, and Antimicrobial Investigation of a Novel Chlorhexidine Cyclamate Complex. Crystal Growth & Design - ACS Publications.[Link]

  • Synthesis, Spectroscopic Characterization, and In Vitro Antibacterial Evaluation of Novel Functionalized Sulfamidocarbonyloxyphosphonates. MDPI.[Link]

  • N-Substituted 5-(1H-Indol-2-yl)-2-methoxyanilines Are Allosteric Inhibitors of the Linoleate Oxygenase Activity of Selected Mammalian ALOX15 Orthologs: Mechanism of Action. Journal of Medicinal Chemistry - ACS Publications.[Link]

Safety & Regulatory Compliance

Safety

Methyl (cyclohexylsulfamoyl)carbamate proper disposal procedures

Methyl (cyclohexylsulfamoyl)carbamate (CAS: 90222-26-7) is a complex organic compound characterized by the presence of both carbamate and sulfamate functional groups. Because it contains high mass fractions of nitrogen a...

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Author: BenchChem Technical Support Team. Date: April 2026

Methyl (cyclohexylsulfamoyl)carbamate (CAS: 90222-26-7) is a complex organic compound characterized by the presence of both carbamate and sulfamate functional groups. Because it contains high mass fractions of nitrogen and sulfur, its disposal requires rigorous thermal destruction protocols to prevent the release of toxic nitrogen oxides (NOx) and sulfur oxides (SOx) into the atmosphere[1][2]. Furthermore, carbamate derivatives are strictly regulated due to their potential to leach into groundwater and act as biological inhibitors[3].

Operating within Japan, laboratories and manufacturing facilities must execute disposal procedures in strict accordance with the Waste Management and Public Cleansing Law (WMPCL) [4]. This guide provides a comprehensive, field-proven operational plan for the safe handling, documentation, and destruction of this chemical.

Mechanistic Causality: Why Specialized Disposal is Required

To understand the disposal protocol, one must understand the molecular vulnerabilities of Methyl (cyclohexylsulfamoyl)carbamate:

  • Thermal Decomposition Profile: The C-N (carbamate) and S-N (sulfamate) bonds break down at elevated temperatures. If incinerated below 850°C, the compound undergoes incomplete combustion, yielding highly toxic intermediate isocyanates and uncombusted volatile organic compounds (VOCs).

  • NOx and SOx Generation: Complete oxidation of the nitrogen and sulfur heteroatoms inevitably produces NO, NO₂, SO₂, and SO₃[1].

  • Regulatory Prohibition of Land Disposal: Direct landfilling of carbamate wastes is universally prohibited (e.g., under US EPA RCRA and Japanese WMPCL) due to the lack of readily available analytical standards to measure numeric concentration limits in soil, necessitating Best Demonstrated Available Technologies (BDAT) such as high-temperature incineration[3][4].

Quantitative Operational Parameters

To ensure self-validating safety, the disposal facility must meet the following quantitative metrics during the destruction phase.

Operational ParameterTarget ValueMechanistic Rationale
Incineration Temperature > 1,000°CEnsures complete homolytic cleavage of resilient C-N and S-N bonds.
Gas Residence Time > 2.0 secondsPrevents the formation of Products of Incomplete Combustion (PICs).
Wet Scrubber pH 8.5 – 9.5Alkaline environment (via NaOH) is mandatory to neutralize acidic SOx gases[2].
NOx Reduction Efficiency > 90%Requires Selective Catalytic Reduction (SCR) using ammonia/urea injection[2].

Step-by-Step Disposal Protocol (Japan Jurisdiction)

Phase 1: Laboratory Segregation & Containment
  • Step 1.1: Chemical Compatibility Verification. Never mix Methyl (cyclohexylsulfamoyl)carbamate waste with strong acids (which can trigger premature hydrolysis and release of toxic gases) or strong oxidizing agents.

  • Step 1.2: Primary Containment. Collect the waste in High-Density Polyethylene (HDPE) jerricans or PTFE-lined glass containers. Avoid standard metal drums, as trace moisture can react with the sulfamate group to form corrosive localized acidic micro-environments.

  • Step 1.3: Secondary Containment. Place the primary container in a secondary spill tray capable of holding 110% of the primary container's volume.

Phase 2: Regulatory Documentation (WMPCL Compliance)
  • Step 2.1: Waste Classification. Under the Japanese WMPCL, classify this material as Industrial Waste (Sangyo Haikibutsu). If the waste stream is highly concentrated or mixed with specific toxic solvents, it must be escalated to Specially Controlled Industrial Waste (SCIW) [5][6].

  • Step 2.2: Electronic Manifesting. Generate an electronic manifest via the Japan Industrial Waste Information Center (JWNET) system[6]. This creates a legally binding Chain-of-Custody (COC).

  • Step 2.3: Self-Validation Check. Do not release the waste until the transporter provides their "Industrial Waste Collection & Transportation Business License" (Sangyou Haikibutsu Shuushuu Unpangyou no Kyoka) specifically endorsed for chemical waste[5].

Phase 3: Thermal Destruction & Flue Gas Scrubbing
  • Step 3.1: Rotary Kiln Injection. The licensed disposal facility injects the waste into a rotary kiln incinerator operating at >1,000°C.

  • Step 3.2: SOx Scrubbing. The exhaust gas is routed through a wet scrubber where a continuous shower of sodium hydroxide (NaOH) reacts with SO₂ to form soluble, non-toxic sodium sulfite/sulfate.

  • Step 3.3: NOx Reduction. The gas passes through a Selective Catalytic Reduction (SCR) bed. Ammonia (NH₃) is injected, reacting with NOx over a catalyst to yield harmless nitrogen gas (N₂) and water vapor[2].

  • Step 3.4: Manifest Closure. Upon successful destruction, the disposal facility updates the JWNET system. The generator must verify receipt of the "E-票" (E-slip equivalent) within 90 days to close the regulatory loop[5].

Workflow Visualization

G N1 Waste Generation Methyl (cyclohexylsulfamoyl)carbamate N2 Segregation & Containment (HDPE/Glass, No Acids/Bases) N1->N2 N3 JWNET Manifest Generation (WMPCL Compliance) N2->N3 N4 Licensed Transport (SCIW Certified Carrier) N3->N4 N5 High-Temp Incineration (>1000°C, >2s Residence) N4->N5 N6 Flue Gas Scrubbing (NaOH for SOx, SCR for NOx) N5->N6

Workflow for the compliant disposal of sulfamoyl carbamate waste in Japan.

References

  • Environmental Protection Agency (EPA). "Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes." Regulations.gov, 13 June 2011.[Link]

  • Environmental Protection Agency (EPA). "Technical Assessment of Nox Removal Processes for Utility Application." EPA NEPIS, 1977.[Link]

  • Ministry of the Environment, Government of Japan. "WASTE MANAGEMENT AND PUBLIC CLEANSING LAW." Env.go.jp, 1970 (Amended 2001).[Link]

  • Japan Industrial Waste Information Center (JWNET). "Waste Management in Japan Rules and Figures." Jwnet.or.jp, 06 July 2023.[Link]

  • United States Forces Japan. "18WG Asbestos Management & Operations Plan (Reference to Japanese Hazardous Waste Manifest)." Amazon Web Services, March 2020.[Link]

  • Tokunaga, Okihiro. "Research on Simultaneous Removal of NOx and SOx." Japan Atomic Energy Agency, ResearchGate. [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl (cyclohexylsulfamoyl)carbamate

As drug development professionals, our work inherently involves handling novel chemical entities. Methyl (cyclohexylsulfamoyl)carbamate, a compound with a complex structure incorporating sulfamoyl and carbamate moieties,...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals, our work inherently involves handling novel chemical entities. Methyl (cyclohexylsulfamoyl)carbamate, a compound with a complex structure incorporating sulfamoyl and carbamate moieties, demands a rigorous and informed approach to safety. Due to the limited publicly available, specific safety data for this exact molecule, this guide is built upon a conservative risk assessment, drawing from authoritative data on its constituent functional groups and related compounds. The central principle of this protocol is to treat the compound with a high degree of caution, assuming potential for irritation, and possible long-term health effects, until proven otherwise.

This guide moves beyond a simple checklist, explaining the causality behind each safety recommendation to build a self-validating system of laboratory practice.

Hazard Profile & Risk Assessment: A Structural Approach

The potential hazards of Methyl (cyclohexylsulfamoyl)carbamate are inferred from its chemical structure. The primary groups of concern are the carbamate and sulfamoyl functionalities.

  • Carbamate Moiety: Carbamate esters are a well-studied class of compounds. The simplest, methyl carbamate, is classified as a substance that causes serious eye irritation and is suspected of causing cancer.[1] The National Toxicology Program in the U.S. has also identified methyl carbamate as a potential carcinogen.[2][3] While the toxicity of the entire molecule can be influenced by its other components, the presence of the carbamate group necessitates handling it as a potential carcinogen and irritant.

  • Sulfamoyl Group: Sulfonylureas and related sulfamoyl compounds are biologically active molecules. While primarily known for their therapeutic or herbicidal effects, they can present occupational hazards, including skin and eye irritation.

Given these factors, Methyl (cyclohexylsulfamoyl)carbamate must be handled as a substance that is, at a minimum, a serious eye irritant, a skin irritant, and a suspected carcinogen.[4][5] Therefore, all handling procedures must be designed to minimize any potential for direct contact or aerosol inhalation.

The Hierarchy of Controls: Beyond PPE

Personal Protective Equipment (PPE) is the last line of defense.[6] Before any handling, the following engineering and administrative controls must be in place.

  • Primary Engineering Control: All work involving this compound, especially the handling of powders, must be conducted within a certified chemical fume hood or a similar ventilated enclosure.[7] This is non-negotiable and serves to contain dust and aerosols at the source.

  • Administrative Controls: Access to areas where the compound is handled should be restricted. All personnel must receive documented training on the specific hazards and handling procedures outlined in this guide.

Core Directive: PPE Protocol for Methyl (cyclohexylsulfamoyl)carbamate

The following table summarizes the minimum required PPE for various laboratory operations. The causality for each selection is critical for ensuring compliance and safety.

Task Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing & Transfer (Solid) Double Nitrile GlovesSafety Goggles & Face ShieldFull-Sleeve Lab CoatRequired only if not in a fume hood (N95 minimum).[7]
Solution Preparation Double Nitrile GlovesSafety GogglesFull-Sleeve Lab CoatNot required if in a fume hood.
Reaction Monitoring & Sampling Double Nitrile GlovesSafety GogglesFull-Sleeve Lab CoatNot required if in a fume hood.
Spill Cleanup Double Chemical-Resistant Gloves (Nitrile)Safety Goggles & Face ShieldChemical-Resistant Gown or ApronAir-purifying respirator with appropriate cartridges.[6]
Waste Disposal Double Nitrile GlovesSafety GogglesFull-Sleeve Lab CoatNot required.

Rationale and Field-Proven Insights:

  • Hand Protection: Double-gloving is mandated to prevent the transfer of contamination.[6] The outer glove is considered contaminated and should be removed before exiting the fume hood or handling clean items (e.g., notebooks, pens). The inner glove protects the skin during the removal of the outer glove. Always inspect gloves for tears or pinholes before use.[7]

  • Eye and Face Protection: Because this compound is a suspected serious eye irritant, safety glasses are insufficient.[4][5] Chemical splash goggles that form a seal around the eyes are required. When handling the powder, which can easily become airborne, a face shield must be worn over the goggles to protect the entire face.[6][7]

  • Body Protection: A standard lab coat is sufficient for routine handling inside a fume hood. However, for large-scale operations or spill cleanup where significant contamination is possible, a disposable, fluid-resistant gown is necessary to protect personal clothing and skin.[8]

  • Respiratory Protection: A properly functioning fume hood negates the need for respiratory protection during routine handling.[1] However, in the event of a significant spill outside of a containment device, or if engineering controls fail, respiratory protection is critical. A surgical mask provides no protection from chemical dust or vapors.[6]

Procedural Workflow: From Preparation to Disposal

This workflow is designed as a self-validating system to minimize exposure at every step.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Decontamination & Doffing Phase cluster_disposal Waste Management Prep 1. Designate & Clear Work Area in Fume Hood Verify 2. Verify Fume Hood Functionality Prep->Verify PPE_Don 3. Don Required PPE (Inner Gloves, Gown, Goggles) Verify->PPE_Don Outer_Glove 4. Don Outer Gloves PPE_Don->Outer_Glove Weigh 5. Weigh Compound (Use anti-static weigh paper) Outer_Glove->Weigh Dissolve 6. Prepare Solution Weigh->Dissolve Use 7. Perform Experiment Dissolve->Use Decon_Outer 8. Decontaminate Outer Gloves & Equipment Surfaces Use->Decon_Outer Doff_Outer 9. Remove Outer Gloves (Dispose in Hood) Decon_Outer->Doff_Outer Exit 10. Exit Fume Hood Doff_Outer->Exit Doff_Rest 11. Doff Gown, Face Shield, Goggles, Inner Gloves Exit->Doff_Rest Wash 12. Wash Hands Thoroughly Doff_Rest->Wash Waste 13. Dispose of Contaminated Materials as Hazardous Waste Wash->Waste

Caption: Safe Handling Workflow for Methyl (cyclohexylsulfamoyl)carbamate.

Step-by-Step Methodology:

  • Area Preparation: Before bringing the chemical into the workspace, ensure the fume hood sash is at the appropriate height and the airflow is verified. Clear all unnecessary items from the hood.

  • PPE Donning: Don all required PPE before handling the primary container. The only exception is the outer pair of gloves, which are donned immediately before handling the chemical inside the fume hood.

  • Handling: Perform all manipulations deep within the fume hood. When weighing the solid, use anti-static equipment and handle containers gently to avoid creating dust clouds.

  • Decontamination: Before removing any equipment from the hood, wipe it down with an appropriate solvent (e.g., 70% ethanol) to decontaminate the exterior. Decontaminate the outer gloves in the same manner.

  • PPE Doffing: The outer gloves must be removed and disposed of as hazardous waste inside the fume hood.[6] After exiting the hood, remove the remaining PPE in an order that minimizes self-contamination: gown, face shield/goggles, and finally, inner gloves.

  • Disposal: All contaminated materials, including weigh boats, pipette tips, gloves, and disposable gowns, must be collected in a clearly labeled hazardous waste container.[4][5][7] Do not allow this material to enter the standard waste stream.

Emergency Operational Plan

Spill Response:

  • Small Spill (inside fume hood):

    • Alert others in the immediate area.

    • Wearing your full PPE, absorb the spill with a chemical absorbent pad or spill pillow.

    • Wipe the area clean with a suitable solvent.

    • Collect all cleanup materials in a hazardous waste bag.

  • Large Spill (outside fume hood):

    • Evacuate the immediate area and alert laboratory management.

    • Prevent others from entering the contaminated zone.

    • If you are trained and have the appropriate respiratory protection, proceed with cleanup. Otherwise, contact your institution's Environmental Health & Safety (EHS) department.

First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes.[7][9] Seek medical attention if irritation develops.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[5][7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

By integrating this expert-driven, safety-first approach into your daily operations, you can confidently and safely handle Methyl (cyclohexylsulfamoyl)carbamate, ensuring the integrity of your research and the well-being of your team.

References

  • Title: Safety Data Sheet - Methyl Carbamate Source: Angene Chemical URL: [Link]

  • Title: HAZARD SUMMARY - Methomyl Source: New Jersey Department of Health URL: [Link]

  • Title: Safety Data Sheet: Methyl carbamate Source: Chemos GmbH & Co.KG URL: [Link]

  • Title: Methyl (cyclohexylsulfamoyl)carbamate - Computational Toxicology Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Methyl Carbamate | C2H5NO2 | CID 11722 Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Personal Protective Equipment to Use When Handling Hazardous Drugs Source: National Institute for Occupational Safety and Health (NIOSH) URL: [Link]

  • Title: Personal Protective Equipment (PPE) Source: Northern Ireland Infection Prevention and Control Manual URL: [Link]

  • Title: Recommended Occupational Exposure Limits for GMA Using Benchmark Dose and Bayesian Model Averaging Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Source: Unknown (Document appears to be internal guidance)
  • Title: Personal Protective Equipment (PPE) usage in Pharmaceutical Industry Source: Pharma Beginners URL: [Link]

  • Title: PPE for Health Care Workers Who Work with Hazardous Drugs Source: National Institute for Occupational Safety and Health (NIOSH), Centers for Disease Control and Prevention (CDC) URL: [Link]

  • Title: Methyl carbamate Source: Wikipedia URL: [Link]

  • Title: Methyl cyclohexylcarbamate Source: PubChem, National Institutes of Health URL: [Link]

Sources

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